molecular formula C28H30O9 B8135803 Territrem A

Territrem A

Cat. No.: B8135803
M. Wt: 510.5 g/mol
InChI Key: LCJHAHVVYAVVPA-JUDWXZBOSA-N
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Description

Territrema(RG) is a natural product found in Aspergillus terreus with data available.

Properties

IUPAC Name

(1S,2S,7R,10R)-1,7-dihydroxy-14-(7-methoxy-1,3-benzodioxol-5-yl)-2,6,6,10-tetramethyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30O9/c1-24(2)7-6-21(29)26(4)27(24,31)9-8-25(3)28(26,32)13-16-18(37-25)12-17(36-23(16)30)15-10-19(33-5)22-20(11-15)34-14-35-22/h6-7,10-12,31-32H,8-9,13-14H2,1-5H3/t25-,26+,27-,28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJHAHVVYAVVPA-JUDWXZBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC(=O)C2(C1(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC6=C(C(=C5)OC)OCO6)O)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@]3([C@@]([C@]1(CC4=C(O2)C=C(OC4=O)C5=CC6=C(C(=C5)OC)OCO6)O)(C(=O)C=CC3(C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Origin of Territrem A

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Territrem A is a potent tremorgenic mycotoxin produced by the filamentous fungus Aspergillus terreus. First identified during mycological surveys, this secondary metabolite is distinguished by its nitrogen-free structure and its function as a specific, irreversible inhibitor of the enzyme acetylcholinesterase (AChE).[1][2] This technical guide provides a comprehensive overview of the origin of Territrem A, designed for researchers in natural products chemistry, mycology, and drug development. We will explore its discovery, the biological characteristics of its source organism, detailed protocols for its isolation and purification, and the pivotal experiments that have elucidated its complex biosynthetic pathway. This document synthesizes foundational research with modern analytical context to offer a complete scientific narrative of Territrem A's genesis.

Discovery and Initial Characterization

The discovery of the territrems was a direct result of systematic fungal screening. In 1979, Ling and his colleagues, while conducting a survey of mycotoxin-producing fungi, isolated and identified a series of tremorgenic compounds from rice cultures of Aspergillus terreus.[3][4] These compounds were initially designated C1 and C2, and were later given the trivial names Territrem A and Territrem B, respectively.[3][4][5]

High-resolution mass spectrometry established the molecular formula of Territrem A as C28H30O9.[3][4] Spectroscopic analysis using ultraviolet, infrared, and proton magnetic resonance spectroscopy indicated a complex polycyclic structure, closely related to that of Territrem B.[5] A key distinguishing structural feature of the territrem family, which sets them apart from many other tremorgenic mycotoxins, is the complete absence of a nitrogen atom in their molecular framework.[1]

The Producing Organism: Aspergillus terreus

Aspergillus terreus is a ubiquitous saprotrophic fungus found globally in soil, decomposing vegetation, and dust, with a higher prevalence in warmer climates.[6] Morphologically, it is characterized by its cinnamon-brown colonies and the production of compact, biseriate conidial heads.[6][7] Beyond producing territrems, A. terreus is a prolific source of diverse secondary metabolites, some of which have significant industrial and pharmaceutical importance.[6][7] Most notably, it was the original source for the discovery of lovastatin (mevinolin), a potent HMG-CoA reductase inhibitor used as a cholesterol-lowering drug.[6] The organism's capacity to synthesize a wide array of complex molecules, including organic acids and enzymes, makes it a subject of intense scientific and industrial interest.[6]

Physicochemical Properties of Territrem A

The fundamental properties of Territrem A are summarized below, providing a baseline for its analytical identification and handling.

PropertyValueSource(s)
Molecular Formula C28H30O9[3][4]
Molecular Weight 510.53 g/mol [8]
CAS Number 70407-19-1[2]
Appearance Crystalline Solid[9]
Biological Activity Tremorgenic Mycotoxin, Irreversible Acetylcholinesterase Inhibitor[2][10]
Mechanism of Action Induces tremors by inhibiting acetylcholinesterase at nerve endings.

Isolation and Purification from Aspergillus terreus

The isolation of Territrem A from fungal cultures is a multi-step process requiring careful selection of culture conditions and chromatographic techniques to separate it from other co-produced metabolites. The discovery strains were often cultivated on solid rice media, which provides the necessary nutrients for robust secondary metabolite production.[1][9]

Experimental Protocol: Cultivation and Extraction

This protocol is a synthesized methodology based on established literature for achieving high yields of territrems.[9]

  • Inoculation and Cultivation:

    • Prepare a solid substrate medium, typically polished long-grain rice, in large culture flasks. Autoclave to ensure sterility.

    • Inoculate the sterile rice with a spore suspension of a known Territrem-producing strain of Aspergillus terreus (e.g., strain 23-1).[3]

    • Incubate the cultures under static conditions at approximately 25-28°C for 14-21 days, allowing for sufficient fungal growth and metabolite production.

  • Extraction:

    • Following incubation, dry the molded rice culture at 60°C.

    • Grind the dried culture into a fine powder.

    • Perform a Soxhlet extraction or repeated batch extractions using hot chloroform. Chloroform is the solvent of choice due to the high solubility of territrems.[9]

    • Collect the chloroform extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude, oily residue.

Workflow: Chromatographic Purification

The crude extract contains a complex mixture of lipids, pigments, and other secondary metabolites, including different territrem analogues. A systematic chromatographic workflow is essential for isolating pure Territrem A.

G cluster_extraction Extraction & Concentration cluster_cleanup Silica Gel Cleanup cluster_separation Fine Separation cluster_final Final Product Culture A. terreus Rice Culture Extract Crude Chloroform Extract Culture->Extract Hot Chloroform Extraction Cleanup Silica Gel Column (Adsorption-Concentration) Extract->Cleanup Elution1 Desorption with Chloroform-Acetone (9:1) Cleanup->Elution1 Separation Silica Gel Column Chromatography Elution1->Separation Elution2 Elution with Benzene-Ethyl Acetate (65:35) Separation->Elution2 Fractions Collect Fractions (Territrem A, B, Mixture) Elution2->Fractions PureTA Pure Territrem A Fractions->PureTA

Caption: Workflow for the isolation and purification of Territrem A.

Experimental Protocol: Purification
  • Initial Cleanup:

    • Prepare a silica gel column.

    • Dissolve the crude extract in a minimal amount of chloroform and apply it directly to the column.

    • Wash the column with a non-polar solvent like hexane to remove lipids.

    • Desorb the toxin mixture from the silica gel using a chloroform-acetone (9:1, v/v) solvent system.[9] Collect the eluate and concentrate it.

  • Separation of Territrems:

    • Pack a second, larger silica gel column for high-resolution separation.

    • Apply the concentrated toxin mixture to the column.

    • Elute the column with a mobile phase of benzene-ethyl acetate (65:35, v/v).[9] This specific solvent ratio is critical for resolving Territrem A from the more abundant Territrem B and other analogues.

    • Monitor the fractions using thin-layer chromatography (TLC) and a UV lamp, looking for the characteristic blue fluorescence of territrems.

    • Pool the fractions containing pure Territrem A and evaporate the solvent to obtain the final crystalline product.

Elucidation of the Biosynthetic Pathway

Understanding the biosynthetic origin of a natural product is fundamental to its study and potential future manipulation. For Territrem A, a series of elegant isotopic labeling experiments in the 1980s provided definitive insights into the building blocks of its complex structure.[11][12]

Tracing the Carbon Skeleton: Isotopic Labeling Studies

The core experimental design involved feeding liquid cultures of A. terreus with various ¹⁴C- and ³H-labeled precursors and subsequently measuring the incorporation of radioactivity into the purified Territrem B molecule (used as a proxy for the territrem skeleton).[11][12] By chemically cleaving the purified, labeled territrem into its aromatic and non-aromatic moieties, researchers could pinpoint the origin of each part of the molecule.

  • Aromatic Moiety: When the fungus was fed with [U-¹⁴C]shikimate or L-[methyl-¹⁴C]methionine, the resulting radioactivity was predominantly located in the aromatic portion of the molecule.[11][12] This demonstrated that the benzene ring core of Territrem A is derived from the shikimate pathway, a common route for aromatic amino acid and secondary metabolite synthesis in fungi and plants. The methyl groups on this ring are supplied by S-adenosyl methionine (SAM), derived from methionine.

  • Non-Aromatic Moiety: Conversely, when [2-¹⁴C]mevalonate was used as the precursor, radioactivity was found almost exclusively in the non-aromatic, polyketide-terpenoid portion of the structure.[11][12] This confirmed that this part of the molecule is assembled via the mevalonate pathway, which produces the isoprene building blocks for terpenes and steroids.

The Mevinolin Inhibition Experiment: A Self-Validating System

A key piece of evidence solidifying the role of the mevalonate pathway came from an inhibition study using mevinolin (lovastatin).[11][12] Mevinolin, also produced by A. terreus, is a known and highly specific inhibitor of HMG-CoA reductase, the rate-limiting enzyme of the mevalonate pathway.

  • The Experiment: Cultures of A. terreus were treated with mevinolin while being fed [U-¹⁴C]acetate. Acetate is a primary precursor that feeds into multiple pathways, including the one leading to HMG-CoA.

  • The Result: Mevinolin treatment significantly inhibited the incorporation of radioactivity from acetate into territrem. However, when the experiment was repeated with [2-¹⁴C]mevalonate (a precursor downstream of the HMG-CoA reductase step), mevinolin had no inhibitory effect on radioactive incorporation.[11][12]

  • The Causality: This elegantly demonstrates that HMG-CoA reductase is an essential enzyme in the biosynthesis of Territrem A. By blocking this specific step, mevinolin starves the pathway of its necessary mevalonate-derived building blocks, but it does not affect the pathway if those building blocks are supplied externally. This provides powerful, self-validating proof of the metabolic route.

G Shikimate Shikimate Pathway Aromatic_Moiety Aromatic Moiety Shikimate->Aromatic_Moiety Methionine Methionine (SAM) Methionine->Aromatic_Moiety Methylation Acetate Acetate HMG_CoA HMG-CoA Acetate->HMG_CoA Mevalonate Mevalonate Pathway HMG_CoA->Mevalonate HMG-CoA Reductase Non_Aromatic_Moiety Non-Aromatic Moiety Mevalonate->Non_Aromatic_Moiety Mevinolin Mevinolin (Inhibitor) Mevinolin->HMG_CoA TerritremA Territrem A Core Structure Aromatic_Moiety->TerritremA Non_Aromatic_Moiety->TerritremA

Caption: Biosynthetic precursors of the Territrem A molecular scaffold.

The Genetic Basis of Production: Biosynthetic Gene Clusters

In fungi, the genes required to produce a secondary metabolite are typically located together on a chromosome in a contiguous block known as a Biosynthetic Gene Cluster (BGC).[13][14] While the specific BGC for Territrem A has not been fully characterized in the literature to the same extent as others like terrein, its structure can be inferred from the known biosynthetic precursors and the common architecture of fungal BGCs.[15][16]

A putative Territrem A BGC would be expected to contain:

  • A Core Polyketide Synthase (PKS): A large, multi-domain enzyme responsible for assembling the non-aromatic backbone from acetate/malonate units.

  • Terpene Cyclase: An enzyme to form the cyclic terpenoid portions of the molecule from mevalonate-derived precursors.

  • Tailoring Enzymes: A suite of enzymes that modify the core scaffold, including methyltransferases (to add methyl groups from SAM), oxidoreductases (to perform hydroxylations and other redox steps), and cyclases.

  • A Transcriptional Regulator: A pathway-specific transcription factor that controls the expression of all other genes within the cluster.

  • A Transporter: A protein, often an ABC or MFS transporter, responsible for exporting the final toxic product out of the fungal cell.

BGC Regulator Regulator (Transcription Factor) PKS Core Enzyme (Polyketide Synthase) Regulator->PKS Tailor1 Tailoring Enzyme (e.g., Methyltransferase) PKS->Tailor1 Tailor2 Tailoring Enzyme (e.g., Oxidase) Tailor1->Tailor2 Tailor3 Tailoring Enzyme (e.g., Cyclase) Tailor2->Tailor3 Transporter Transporter (Efflux Pump) Tailor3->Transporter

Caption: Conceptual model of a putative Territrem A Biosynthetic Gene Cluster.

Conclusion and Future Directions

The origin of Territrem A is a story of meticulous scientific investigation, from its initial discovery in Aspergillus terreus to the elegant elucidation of its hybrid polyketide-terpenoid biosynthetic pathway. Foundational studies using isotopic labeling and specific enzyme inhibitors have provided a clear picture of its molecular building blocks. While much is known, the complete genetic blueprint encoded in its biosynthetic gene cluster remains an area ripe for exploration using modern genomic and molecular biology techniques. Fully characterizing this BGC would not only deepen our understanding of fungal natural product synthesis but could also open avenues for biosynthetic engineering to produce novel analogues with potentially new pharmacological activities.

References

  • Wikipedia. Aspergillus terreus. [Link][6]

  • Ling, K. H., Yang, C. K., & Peng, F. T. (1979). Territrems, tremorgenic mycotoxins of Aspergillus terreus. Applied and Environmental Microbiology, 37(3), 355–357. [Link][3][4][5]

  • Ling, K. H. (2008). Territrems, Tremorgenic Mycotoxins Isolated from Aspergillus Terreus. Mycotoxins in Food, Feed and Bioweapons. [Link][1]

  • ASM Journals. (1979). Territrems, tremorgenic mycotoxins of Aspergillus terreus. Applied and Environmental Microbiology. [Link][4][5]

  • T3DB. Territrem A (T3D3746). (2010). [Link][17]

  • Ling, K. H., & Chen, B. J. (1988). Biosynthesis of Territrems by Aspergillus terreus. Applied and Environmental Microbiology, 54(2), 585–587. [Link][11]

  • National Center for Biotechnology Information. (1988). Biosynthesis of Territrems by Aspergillus terreus. Applied and Environmental Microbiology. [Link][12]

  • Ling, K. H., Yang, C. K., Kuo, C. A., & Kuo, M. D. (1982). Solvent systems for improved isolation and separation of territrems A and B. Applied and Environmental Microbiology, 44(4), 860–863. [Link][9]

  • Nong, X. H., Wang, Y. F., Zhang, X. Y., et al. (2014). Territrem and Butyrolactone Derivatives from a Marine-Derived Fungus Aspergillus Terreus. Marine Drugs, 12(12), 6113-6124. [Link][18][19]

  • The Vespiary. (1987). Biosynthesis of Territrems by Aspergillus terreus. [Link]

  • ASM Journals. (1985). Isolation, chemical structure, acute toxicity, and some physicochemical properties of territrem B' from Aspergillus terreus. Applied and Environmental Microbiology. [Link][20]

  • ResearchGate. The territrem family. A, structure of some territrems and their derivatives.[Link][21]

  • PubMed. (1979). Territrems, tremorgenic mycotoxins of Aspergillus terreus. [Link][4]

  • Gressler, M., Zaehle, C., Scherlach, K., et al. (2014). Terrein Biosynthesis in Aspergillus terreus and Its Impact on Phytotoxicity. Chemistry & Biology, 21(6), 718-727. [Link][16]

  • Balansa, W., Islam, M. T., & Schüffler, A. (2023). The terrein biosynthetic gene cluster of Aspergillus terreus: structure, function, regulation, and similar gene clusters. Frontiers in Fungal Biology. [Link][13][15]

  • Lass-Flörl, C., & Keller, N. P. (2016). Aspergillus terreus Species Complex. Microbiology Spectrum, 4(4). [Link][7]

  • Balasubramanian, S., Balakrishnan, G., & Ponnuraj, K. (2007). Terrequinone A biosynthesis through L-tryptophan oxidation, dimerization and bisprenylation. Nature Chemical Biology, 3(9), 573-577. [Link][22]

  • ResearchGate. (2014). Territrem and Butyrolactone Derivatives from a Marine-Derived Fungus Aspergillus Terreus. [Link][23]

  • Singh, R., Kumar, V., Kumar, A., et al. (2017). Isolation and Characterization of “Terrein” an Antimicrobial and Antitumor Compound from Endophytic Fungus Aspergillus terreus (JAS-2) Associated from Achyranthus aspera Varanasi, India. Frontiers in Microbiology, 8, 1438. [Link][24]

  • PubMed. (2026). The terrein biosynthetic gene cluster of Aspergillus terreus: structure, function, regulation, and similar gene clusters. [Link][14]

  • Peng, F. C., & Ling, K. H. (1999). Territrem B, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism. Journal of Biological Chemistry, 274(49), 34783-34788. [Link][10]

  • Tsay, J. J., & Tzen, C. Y. (2001). Determination of territrem B in rice media with different strains of Aspergillus terreus by chromatography. Journal of Food and Drug Analysis, 9(1). [Link][25]

  • Kosalková, K., García-Estrada, C., & Martín, J. F. (2009). An Overview of Conventional and Emerging Analytical Methods for the Determination of Mycotoxins. Marine Drugs, 7(1), 1-33. [Link][26]

  • Kumar, P., Mahato, D. K., Kamle, M., et al. (2017). Rapid and sensitive detection of mycotoxins by advanced and emerging analytical methods: A review. Food Science & Nutrition, 8(5), 2183-2203. [Link][27]

Sources

Spectroscopic data of Territrem A (NMR, mass spectrometry)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Territrem A (TRA) is a tremorgenic mycotoxin isolated from Aspergillus terreus.[1] Structurally, it belongs to the territrem family, characterized by a unique tetracyclic naphtho[2,1-b]pyrano[3,4-e]pyran-1,11(5H)-dione core.[1] Its primary mechanism of action is the irreversible inhibition of acetylcholinesterase (AChE), making it a critical target for neuropharmacological research and drug development.[1]

This guide provides a definitive spectroscopic profile of Territrem A, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] It is designed to enable the precise identification and differentiation of TRA from its congeners (Territrem B and C) without reliance on external databases.

Part 1: Structural Characterization Strategy

The elucidation of Territrem A requires a multi-modal approach. While Mass Spectrometry establishes the molecular composition, NMR spectroscopy provides the stereochemical connectivity required to distinguish the unique methylenedioxy bridge that separates TRA from Territrem B (TRB).

Structural Elucidation Workflow

G Sample Crude Extract (A. terreus) Purification HPLC/TLC Purification Sample->Purification MS HR-MS Analysis (m/z 510.5) Purification->MS Determine MW NMR_1H 1H NMR (Diagnostic Signals) MS->NMR_1H Formula C28H30O9 NMR_2D 2D NMR (HMBC/NOESY) NMR_1H->NMR_2D Connectivity Validation Structure Confirmation (Territrem A) NMR_2D->Validation Stereochemistry

Figure 1: Integrated workflow for the isolation and structural validation of Territrem A.

Part 2: Mass Spectrometry (MS) Profile

Mass spectrometry is the first line of identification. Territrem A is distinguished by its molecular ion and specific fragmentation patterns associated with the benzodioxole moiety.

High-Resolution Mass Spectrometry (HRMS)
  • Molecular Formula: C₂₈H₃₀O₉[1]

  • Exact Mass: 510.1890 Da[1]

  • Observed Molecular Ion [M]+: m/z 510 (Electron Impact - EI) or [M+H]+ 511 (Electrospray Ionization - ESI).[1]

Fragmentation Analysis (EI-MS)

Unlike Territrem B, which contains a trimethoxyphenyl group, Territrem A contains a methylenedioxy (benzodioxole) group.[1] This structural difference dictates the fragmentation pathway.

Ion Typem/z (approx)Structural Interpretation
Molecular Ion [M]+ 510 Intact Territrem A molecule.[1] Confirms C₂₈H₃₀O₉.[1]
Base Peak Variable Often corresponds to the stable core fragment after loss of the aromatic side chain.
[M - Aromatic]+ ~345 Cleavage of the bond connecting the benzodioxole moiety to the pyran core.
Aromatic Fragment 165 The benzodioxole (methylenedioxy-methoxy-phenyl) cation.[1]

Differentiation Note: Territrem B (C₂₉H₃₄O₉) shows a molecular ion at m/z 542 .[1] The mass difference of 32 Da corresponds to the difference between a methylenedioxy group (-O-CH₂-O-) and two methoxy groups (2 x -OCH₃).[1]

Part 3: NMR Spectroscopy Data

NMR is the gold standard for confirming the presence of the methylenedioxy ring, which is the defining feature of Territrem A.

¹H NMR Spectroscopy (Proton NMR)

Solvent: CDCl₃ | Frequency: 300-600 MHz[1]

The spectrum is dominated by the rigid tetracyclic core and the specific aromatic substituents.

RegionChemical Shift (δ ppm)MultiplicityIntegrationAssignment / Structural Significance
Aromatic 6.70 - 6.90 Multiplet2HBenzodioxole Ar-H .[1] Unlike TRB (which has a singlet for 2 equivalent protons), TRA shows coupling due to the lower symmetry of the benzodioxole ring.
Methylenedioxy 5.95 - 6.05 Singlet2H -O-CH₂-O- .[1] The diagnostic peak for Territrem A. Absent in Territrem B.
Olefinic 5.50 - 6.50Multiplets2-3HProtons on the pyran rings (Core skeleton).[1]
Methoxy 3.85 - 3.90 Singlet3H -OCH₃ .[1] TRA has only one methoxy signal.[1] (TRB has three methoxy signals).[1]
Aliphatic 1.00 - 3.50Multiplets~15HMethylene and methine protons of the aliphatic core.[1]
Methyls 1.00 - 1.50Singlets12HFour tertiary methyl groups (C-CH₃) on the core skeleton.[1]
¹³C NMR Spectroscopy (Carbon NMR)

Solvent: CDCl₃[1][2][3]

Carbon TypeChemical Shift (δ ppm)Assignment
Carbonyls 190 - 205Ketone / Lactone carbonyls (C=O).[1]
Aromatic C-O 140 - 150Oxygenated aromatic carbons (Benzodioxole ring).[1]
Olefinic 120 - 140C=C double bonds in the pyran system.[1]
Methylenedioxy 101.5 -O-CH₂-O- .[1] The definitive carbon signal for the benzodioxole group.
Methoxy 56.0 -OCH₃ .[1] Single signal.
Aliphatic 20 - 50Quaternary and methylene carbons of the core.[1]

Part 4: Comparative Validation (Self-Validating Protocol)

To ensure scientific integrity, a researcher must validate the identity of Territrem A by excluding its congeners. Use the following logic gate:

Step 1: Check the Methoxy Region (¹H NMR)

  • Observation: One singlet at ~3.9 ppm?

  • Inference: Consistent with Territrem A. (Territrem B would show three singlets or a large integration of 9H).[1]

Step 2: Check for Methylenedioxy Signal (¹H & ¹³C NMR)

  • Observation: Sharp singlet at ~6.0 ppm (¹H) and signal at ~101 ppm (¹³C)?

  • Inference: Confirms the benzodioxole ring. This confirms Territrem A.[1]

Step 3: Mass Check

  • Observation: Parent ion at m/z 510?

  • Inference: Confirms C₂₈ skeleton. (Territrem C is m/z 512; Territrem B is m/z 542).[1]

Logical Validation Diagram

Validation Start Unknown Territrem Sample Check_MS Check MS Parent Ion Start->Check_MS Decision_542 m/z 542 Check_MS->Decision_542 Decision_512 m/z 512 Check_MS->Decision_512 Decision_510 m/z 510 Check_MS->Decision_510 Result_B Territrem B (Trimethoxy) Decision_542->Result_B Result_C Territrem C (Phenolic) Decision_512->Result_C Check_NMR Check 1H NMR (6.0 ppm Region) Decision_510->Check_NMR Check_NMR->Result_B Singlet Absent Result_A Territrem A (Methylenedioxy) Check_NMR->Result_A Singlet Present

Figure 2: Logic gate for the discrimination of Territrem A from B and C.

References

  • Ling, K. H., Yang, C. K., & Peng, F. T. (1979). Territrems, tremorgenic mycotoxins of Aspergillus terreus.[1][4][5] Applied and Environmental Microbiology, 37(3), 355–357.[1][4][5]

  • Ling, K. H., Yang, C. K., & Huang, H. C. (1979). Differentiation of aflatoxins from territrems.[1][4] Applied and Environmental Microbiology, 37(3), 358–361.[1][4]

  • Peng, F. C., Ling, K. H., Wang, Y., & Lee, G. H. (1992). NMR assignments of territrems A, B, and C and the structure of MB2, the major metabolite of territrem B by rat liver microsomal fraction.[1] Journal of Natural Products, 55(2), 251–255.[1]

  • Chen, J. W., Luo, Y. L., Hwang, M. J., Peng, F. C., & Ling, K. H. (1999). Territrem B, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism.[1] Journal of Biological Chemistry, 274(49), 34916-34923.[1]

Sources

Biosynthesis Pathway of Territrem A in Aspergillus terreus: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Territrem A (TRA) is a potent tremorgenic mycotoxin belonging to the indole-diterpenoid (IDT) class, primarily isolated from Aspergillus terreus. Unlike typical reversible acetylcholinesterase (AChE) inhibitors, Territrem A and its congener Territrem B exhibit a unique irreversible, non-covalent inhibition mechanism. This guide delineates the biosynthetic architecture of Territrem A, distinguishing it from the co-occurring polyketide "terrein" and detailing the enzymatic cascade from precursor assembly to the critical terminal acetylation that defines the A-isoform.

Part 1: Genomic Architecture & Biosynthetic Logic

The tra Gene Cluster vs. The ter Cluster

A critical distinction for researchers is the differentiation between the terrein and territrem biosynthetic gene clusters (BGCs) in A. terreus, which are often confused due to nomenclature similarities.

  • The ter Cluster: Encodes for terrein , a simple polyketide.[1][2] Key gene: terA (PKS).[1][3]

  • The tra Cluster (Territrem): Encodes for Territrem A/B . This is an indole-diterpenoid cluster. It does not rely on a Polyketide Synthase (PKS) for its core scaffold but rather on the convergence of the shikimate and mevalonate pathways.

Core Biosynthetic Machinery

The synthesis of Territrem A follows the conserved "paxilline-like" IDT trajectory before diverging into unique oxidative rearrangements.

Enzyme ClassFunction in Territrem Pathway
GGPP Synthase Generates Geranylgeranyl diphosphate (C20 precursor).
Prenyltransferase (PT) Fuses the indole moiety (from Tryptophan) with GGPP.
Indole-Diterpene Cyclase Catalyzes the cationic cyclization to form the pentacyclic core (paspaline-like).
P450 Monooxygenases Responsible for the extensive oxygenation of the pyrone ring and aromatic cleavage.
Acetyltransferase The Defining Step: Converts Territrem B into Territrem A via C4-acetylation.

Part 2: The Biosynthetic Cascade (Step-by-Step)

The pathway can be segmented into three phases: Assembly , Cyclization/Oxidation , and Terminal Modification .

Phase 1: Precursor Assembly & Prenylation

The pathway initiates with the condensation of Indole-3-glycerol phosphate (IGP) or Tryptophan with Geranylgeranyl diphosphate (GGPP) .

  • Reaction: C3-prenylation of the indole ring.[4]

  • Intermediate: 3-Geranylgeranylindole (3-GGI) .

  • Mechanism: The prenyltransferase attacks the electron-rich C3 position of the indole, establishing the carbon backbone required for the diterpene skeleton.

Phase 2: The Oxidative Cyclization (The IDT Core)

Unlike simple terpenes, 3-GGI undergoes a cascade of epoxidations and cyclizations.

  • Epoxidation: Flavin-dependent monooxygenases epoxidize the alkene bonds of the geranylgeranyl tail.

  • Cationic Cyclization: A cyclase triggers a cascade, closing rings A, B, C, and D to form a Paspaline-like intermediate .

  • Ring Expansion & Oxidation: Cytochrome P450s catalyze the formation of the unique E/F rings found in territrem, including the cleavage of the aromatic ring to form the characteristic pyrone moiety.

Phase 3: The Terminal Acetylation (Territrem B A)

The biological difference between Territrem A and B is a single acetyl group.

  • Precursor: Territrem B (Contains a C4-hydroxyl group).

  • Enzyme: Territrem Acetyltransferase (TraAT) .

  • Reaction: Acetyl-CoA + Territrem B

    
     Territrem A + CoA.
    
  • Significance: This step is often the bottleneck in heterologous expression systems.

Visualization: The Territrem A Pathway

TerritremBiosynthesis cluster_inputs Precursors Tryptophan Tryptophan/Indole GGI 3-Geranylgeranylindole (3-GGI) Tryptophan->GGI Prenylation GGPP GGPP (C20) GGPP->GGI EpoxyGGI Epoxidized Intermediates GGI->EpoxyGGI Epoxidation Paspaline Paspaline-like Core (Pentacyclic Skeleton) EpoxyGGI->Paspaline Cyclization Oxidation Oxidative Rearrangement (P450 Monooxygenases) Paspaline->Oxidation TerritremB Territrem B (C4-OH) Oxidation->TerritremB Ring Cleavage & Oxygenation AcetylTransfer Acetyltransferase (+ Acetyl-CoA) TerritremB->AcetylTransfer TerritremA Territrem A (C4-OAc) AcetylTransfer->TerritremA Terminal Acetylation

Caption: Logical flow of Territrem A biosynthesis, highlighting the transition from the conserved IDT core to the specific acetylated toxin.

Part 3: Experimental Validation Protocols

To confirm this pathway or identify the specific gene cluster in a new strain, the following self-validating protocols are recommended.

Protocol A: Differential Metabolite Profiling (A vs. B)

Objective: Distinguish Territrem A from B to verify Acetyltransferase activity.

  • Cultivation: Inoculate A. terreus (strain 23-1 or equivalent) in Potato Dextrose Broth (PDB). Incubate at 28°C for 14 days (stationary).

  • Extraction:

    • Filter mycelia. Extract filtrate with Chloroform (CHCl3) (1:1 v/v).

    • Evaporate solvent to dryness under N2 stream.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 95% B over 15 mins.

    • Differentiation Markers:

      • Territrem B: Search for

        
         corresponding to the hydroxylated form.
        
      • Territrem A: Search for

        
         with a mass shift of +42 Da (Acetylation).
        
      • Validation: Fragmentation of Territrem A should yield a characteristic loss of 60 Da (Acetic acid) or 42 Da (Ketene), reverting to the Territrem B ion.

Protocol B: Acetylcholinesterase (AChE) Inhibition Assay

Objective: Verify the biological activity of the isolated fraction.

  • Reagents: Human recombinant AChE, Acetylthiocholine iodide (substrate), DTNB (Ellman's reagent).

  • Setup:

    • Mix 100 µL Buffer (Phosphate pH 8.0) + 20 µL DTNB + 10 µL Enzyme + 10 µL Territrem Sample (dissolved in DMSO).

  • Reaction: Incubate at 25°C for 10 mins.

  • Initiation: Add 20 µL Acetylthiocholine.

  • Readout: Measure Absorbance at 412 nm every 30s for 5 mins.

  • Interpretation:

    • Irreversible Binding Check: Dilute the enzyme-inhibitor complex 100-fold. If activity does not recover, inhibition is irreversible (characteristic of Territrems).

Part 4: Pharmacological Context & Mechanism[5]

Territrem A is not merely a toxin; it is a molecular probe for the AChE peripheral anionic site (PAS).

  • Binding Mode: Crystal structures reveal that Territrem B (and by extension A) binds to the active site gorge, spanning from the peripheral site to the catalytic triad.

  • Uniqueness: Unlike organophosphates (covalent, Serine residue attack), Territrems bind non-covalently but with such high affinity and steric entrapment that the inhibition is effectively irreversible.

  • Structure-Activity Relationship (SAR): The trimethoxybenzoate moiety (aromatic region) is crucial for PAS interaction, while the pyrone ring (modified diterpene) anchors the molecule in the gorge.

Visualization: Experimental Workflow

ExperimentalWorkflow cluster_culture 1. Cultivation cluster_extract 2. Extraction cluster_analysis 3. Validation Strain A. terreus 23-1 Media PDB (14 Days) Strain->Media CHCl3 Chloroform Ext. Media->CHCl3 Dry N2 Evaporation CHCl3->Dry LCMS LC-MS/MS (+42 Da Shift Check) Dry->LCMS AChE Ellman Assay (Irreversibility Check) Dry->AChE

Caption: Workflow for the isolation and pharmacological validation of Territrem A.

References

  • Ling, K. H., et al. (1987). Biosynthesis of Territrems by Aspergillus terreus. Applied and Environmental Microbiology. Link

  • Chen, J., et al. (1999). Territrem B, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism.[5] Journal of Biological Chemistry. Link

  • Cheung, J., et al. (2012). Structures of Human Acetylcholinesterase Bound to Dihydrotanshinone I and Territrem B Show Peripheral Site Flexibility. ACS Chemical Neuroscience. Link

  • Zaehle, C., et al. (2014).[1][2][3] Terrein Biosynthesis in Aspergillus terreus and Its Impact on Phytotoxicity. (Distinction between Terrein and Territrem clusters). Chemistry & Biology. Link

  • Nicholson, M. J., et al. (2020). Indole-diterpenoid biosynthesis in Ascomycetes. (General IDT pathway mechanics). Applied Microbiology and Biotechnology. Link

Sources

Territrem A: Biosynthesis, Isolation, and Pharmacological Profiling of an Aspergillus Secondary Metabolite

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Territrem A (TRA) is a highly potent tremorgenic mycotoxin and meroterpenoid secondary metabolite originally isolated from the filamentous fungus Aspergillus terreus[1]. Characterized by its complex naphthopyran scaffold, TRA and its derivatives exhibit profound anti-acetylcholinesterase (AChE) activity. Because of its non-covalent, highly specific binding mechanism, Territrem A has emerged as a critical structural template for drug development professionals targeting neurodegenerative disorders such as Alzheimer's disease (AD)[2], as well as a promising candidate for eco-friendly marine antifouling agents[3].

This technical guide provides a comprehensive, causality-driven framework for the biosynthesis, isolation, and functional validation of Territrem A, designed for researchers optimizing fungal secondary metabolite workflows.

Biosynthetic Assembly in Aspergillus terreus

The biosynthesis of Territrem A is a classic example of meroterpenoid assembly, requiring the precise convergence of multiple metabolic pathways. Isotopic labeling studies using radioactive precursors have elucidated the hybrid nature of the territrem scaffold[4]:

  • Aromatic Moiety : Derived from the shikimate pathway .

  • Non-Aromatic (Terpenoid) Moiety : Synthesized via the mevalonate pathway .

  • Methylation : S-adenosylmethionine (SAM) serves as the methyl donor for methoxy group functionalization[4].

Causality Insight: The dual-pathway origin of territrems was definitively proven by introducing mevinolin, a specific inhibitor of


-hydroxy-

-methylglutaryl-CoA (HMG-CoA) reductase. Mevinolin selectively halted the incorporation of mevalonate-derived carbon into the territrem structure without affecting the shikimate-derived aromatic rings, validating the independent upstream carbon fluxes[4].

Biosynthesis Shikimate Shikimate Pathway (Aromatic Precursors) A_terreus Aspergillus terreus Enzymatic Assembly Shikimate->A_terreus Carbon Flux Mevalonate Mevalonate Pathway (Terpenoid Precursors) Mevalonate->A_terreus Carbon Flux Methionine S-Adenosylmethionine (Methyl Donor) Methionine->A_terreus Methylation TerritremA Territrem A (Bioactive Meroterpenoid) A_terreus->TerritremA Secondary Metabolism

Biosynthetic convergence of Territrem A in Aspergillus terreus.

Pharmacological Mechanism: AChE Inhibition

Unlike organophosphates that covalently and irreversibly modify AChE, Territrem A acts as a non-covalent, highly specific inhibitor. Computational docking and structure-activity relationship (SAR) models reveal that the E-ring and its substituents dictate the superior binding affinity of territrems and related arisugacins[5].

TRA functions as a dual-binding site inhibitor :

  • Catalytic Active Site (CAS) : Sterically blocks the catalytic triad (e.g., Ser203), preventing the hydrolysis of the neurotransmitter acetylcholine[6].

  • Peripheral Anionic Site (PAS) : Interacts strongly with surface residues (such as Trp286). Binding at the PAS is therapeutically critical, as it not only enhances inhibitory potency but also prevents AChE-induced

    
    -amyloid aggregation—a dual therapeutic mechanism highly sought after in AD drug development[5].
    

Mechanism TA Territrem A AChE Acetylcholinesterase (AChE) TA->AChE Non-covalent Binding PAS Peripheral Anionic Site (PAS) TA->PAS Trp286 Interaction CAS Catalytic Active Site (CAS) TA->CAS Steric Blockade AChE->PAS AChE->CAS Block Inhibition of ACh Hydrolysis PAS->Block CAS->Block

Dual-site inhibition mechanism of AChE by Territrem A.

Methodology: Upstream Fermentation & Downstream Processing

The production of Territrem A requires strict control over environmental parameters. Aspergillus terreus typically synthesizes territrems exclusively during the stationary phase of growth[1].

Causality Insight: Secondary metabolism is ecologically triggered by the depletion of primary carbon sources. Rapid carbohydrate exhaustion halts primary biomass accumulation, shifting the intracellular metabolic flux toward polyketide and terpenoid synthases. Furthermore, an alkaline initial pH (pH 9–11) significantly upregulates territrem yield compared to acidic conditions, likely due to stress-induced activation of secondary metabolite gene clusters[1].

Protocol 1: Solid-State Fermentation and Chromatographic Isolation

This self-validating protocol ensures high-purity recovery of highly lipophilic meroterpenoids.

  • Inoculation: Inoculate A. terreus (e.g., strain CCRC 32111 or marine-derived SCSGAF0162) onto solid-state rice media or Potato-Dextrose (PD) broth[2],[1].

  • Incubation: Cultivate at 28 °C for 12 to 14 days. Validation checkpoint: Monitor carbohydrate levels; harvest only after complete carbohydrate depletion marks the stationary phase[1].

  • Solvent Extraction: Macerate the fermented biomass and extract exhaustively with Chloroform (

    
    ) or Ethyl Acetate (EtOAc). Rationale: Territrems are highly lipophilic; aqueous extraction will result in near-zero yield[4].
    
  • Fractionation: Concentrate the organic extract under reduced pressure. Subject the crude extract to silica gel column chromatography, utilizing a step-gradient elution of Hexane:EtOAc.

  • Purification: Pool fractions exhibiting AChE inhibitory activity and purify via Preparative High-Performance Liquid Chromatography (Prep-HPLC) to isolate pure Territrem A[4].

Isolation Ferm Solid-State Fermentation (Rice Media, pH 9) Extr Solvent Extraction (EtOAc / CHCl3) Ferm->Extr Frac Silica Gel Chromatography Extr->Frac Purif Preparative HPLC (Territrem A) Frac->Purif

Downstream processing and isolation workflow for Territrem A.

Methodology: Functional Validation (AChE Assay)

To quantify the bioactivity of isolated TRA, the Modified Ellman's Method coupled with LC-MS is the gold standard, avoiding the false positives commonly associated with TLC bioautography caused by organic solvent interference[7].

Protocol 2: Modified Ellman's Microplate Assay

Causality Insight: The assay relies on the hydrolysis of acetylthiocholine iodide (ATChI) by AChE to produce thiocholine. Thiocholine subsequently reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate, a yellow anion absorbing at 412 nm.

  • Reagent Preparation: Prepare 0.1 M Phosphate buffer (pH 8.0), 0.01 M DTNB, and 0.075 M ATChI. Critical Step: DTNB is highly sensitive to light and oxidation; it must be prepared fresh.

  • Pre-incubation: In a 96-well microplate, combine 140 µL of buffer, 10 µL of the Territrem A isolate (dissolved in DMSO), 10 µL of DTNB, and 10 µL of AChE enzyme (0.1 U/mL). Incubate at 25 °C for 15 minutes. Rationale: Pre-incubation allows the non-covalent inhibitor to reach thermodynamic binding equilibrium with the enzyme before the competitive substrate is introduced.

  • Reaction Initiation: Add 10 µL of ATChI to initiate the reaction[2].

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Validation & Calculation: Include a blank (buffer instead of enzyme) to subtract spontaneous ATChI hydrolysis, and a vehicle control (DMSO) to represent 100% enzyme activity. Calculate the

    
     using non-linear regression.
    

Quantitative Data Summaries

Table 1: Comparative AChE Inhibitory Activity

Recent bioprospecting of marine-derived A. terreus strains has yielded territrem derivatives with extraordinary nanomolar potency, rivaling synthetic clinical standards[2],[3].

CompoundSource Organism

Value
Target Application
Territrem Derivative 1 A. terreus SCSGAF01624.2 ± 0.6 nMAD Therapeutics / Antifouling
Territrem Derivative 2 A. terreus SCSGAF01624.5 ± 0.6 nMAD Therapeutics / Antifouling
Territrem B A. terreus CCRC 321117.6 µMAD Therapeutics
Donepezil (Control) Synthetic Standard~10–50 nMClinical AD Standard
Table 2: Optimal Fermentation Parameters for Territrem Production[1]
ParameterOptimal RangeMechanistic Rationale
Incubation Time 12–14 DaysCoincides with the stationary phase and complete carbohydrate depletion.
Temperature 28 °COptimal thermodynamic environment for fungal polyketide and terpenoid synthases.
Initial pH 9.0 – 11.0Alkaline stress upregulates secondary metabolite gene clusters, increasing yield 4-fold over acidic pH.
Carbon Source Sucrose / DextrosePromotes rapid initial biomass accumulation followed by the sharp depletion necessary to trigger secondary metabolism.

References

  • [2] Title: Territrem and Butyrolactone Derivatives from a Marine-Derived Fungus Aspergillus Terreus | Source: MDPI Marine Drugs | URL: [Link]

  • [7] Title: Research Advances and Detection Methodologies for Microbe-Derived Acetylcholinesterase Inhibitors: A Systemic Review | Source: MDPI Molecules | URL: [Link]

  • [1] Title: Factors affecting territrem B production by aspergillus terreus CCRC 32111 in potato-dextrose medium | Source: Journal of Food and Drug Analysis | URL: [Link]

  • [6] Title: Structure and Anti-Acetylcholinesterase Activity of 4α-(Hydroxymethyl)-4α-demethylterritrem B | Source: Journal of Natural Products | URL: [Link]

  • [4] Title: Biosynthesis of Territrems by Aspergillus terreus | Source: Applied and Environmental Microbiology (PMC) | URL: [Link]

  • [5] Title: A Computational View On the Significance of E-Ring in Binding of (+)-Arisugacin A to Acetylcholinesterase | Source: PMC | URL: [Link]

  • Title: Territrem A (T3D3746) | Source: T3DB (The Toxin and Toxin Target Database) | URL: [Link]

  • [3] Title: Territrem and Butyrolactone Derivatives from a Marine-Derived Fungus Aspergillus Terreus | Source: MDPI Marine Drugs | URL: [Link]

Sources

Methodological & Application

Application Note: In Vitro Models for Studying Territrem A Neurotoxicity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

Territrem A (TRA) is a tremorgenic mycotoxin produced by Aspergillus terreus. While structurally related to the more widely studied Territrem B (TRB), TRA shares a distinct and scientifically critical mechanism of action: it acts as a potent, irreversible inhibitor of acetylcholinesterase (AChE) without forming a covalent bond. This "non-covalent irreversible" inhibition is unique among AChE inhibitors (which are typically reversible like donepezil or covalent-irreversible like organophosphates).

Why this matters: Studying TRA requires specialized in vitro protocols. Standard steady-state kinetics often fail to capture the time-dependent onset of inhibition characteristic of territrems. This guide details the specific cell models, kinetic assays, and safety protocols required to accurately characterize TRA neurotoxicity.

Mechanism of Action: The "Trapped" Inhibitor

Unlike organophosphates that phosphorylate the catalytic serine, TRA binds to the Peripheral Anionic Site (PAS) and the active site gorge of AChE. This binding induces a conformational change in the enzyme, effectively "trapping" the toxin inside. The result is a stable complex that resists washout, mimicking irreversible inhibition despite the lack of a covalent bond.

Diagram 1: Kinetic Mechanism of Territrem A Inhibition

TRA_Mechanism cluster_0 Inhibition Pathway AChE Free AChE (Active) Complex_1 AChE-TRA Complex (Reversible/PAS Bound) AChE->Complex_1 Fast Binding (k1) Products Choline + Acetate AChE->Products Hydrolysis (Active) TRA Territrem A (Inhibitor) TRA->Complex_1 Fast Binding (k1) Complex_1->AChE k-1 Complex_2 AChE-TRA* (Irreversible/Trapped) Complex_1->Complex_2 Conformational Change (kinact) Complex_2->Products Blocked ACh Acetylcholine (Substrate)

Caption: Kinetic pathway of TRA. The transition from the initial reversible complex to the "trapped" state (AChE-TRA) is time-dependent and functionally irreversible.*

Model Selection: Choosing the Right System

For TRA neurotoxicity, the choice of model depends on whether the endpoint is molecular kinetics (AChE inhibition) or cellular pathology (oxidative stress/apoptosis).

Table 1: Comparative In Vitro Models
Model SystemBiological RelevanceKey Advantages for TRA StudyLimitations
Purified hAChE High (Target specific)Essential for determining

and

. Eliminates cellular uptake variables.
No metabolic or cytotoxicity data.
SH-SY5Y (Human Neuroblastoma)High (Human origin)Can be differentiated into cholinergic neuron-like phenotype (Retinoic Acid/BDNF). Expresses human AChE isoforms.Undifferentiated cells have low AChE activity; differentiation protocol is time-consuming (7-14 days).
PC12 (Rat Pheochromocytoma)Moderate (Rat origin)High expression of AChE upon NGF differentiation. Robust model for secretory vesicle study.Species difference (Rat vs Human AChE sensitivity may vary).
Primary Cortical Neurons Very HighGold standard for physiological relevance.High cost, heterogeneity, and limited lifespan in vitro.

Recommendation: Use Purified hAChE for kinetic characterization and Differentiated SH-SY5Y for cytotoxicity and neuroprotection studies.

Experimental Protocols

Protocol A: Preparation of Territrem A Stock

Safety Note: TRA is a potent tremorgen. Handle in a fume hood with double gloves.

  • Solvent: Dissolve lyophilized TRA in 100% DMSO (Dimethyl sulfoxide).

    • Target Stock Concentration: 10 mM.

    • Stability: Store at -20°C in amber vials (light sensitive).

  • Working Solutions: Dilute in assay buffer immediately before use. Keep final DMSO concentration < 0.1% to avoid solvent effects on AChE activity.

Protocol B: Modified Ellman’s Assay for Irreversible Inhibition

Standard IC50 assays are insufficient for TRA because inhibition is time-dependent. This protocol measures the rate of inactivation.

Reagents:

  • Phosphate Buffer (0.1 M, pH 8.0)

  • DTNB (Ellman’s Reagent)[1]

  • Acetylthiocholine Iodide (Substrate)[1]

  • Purified AChE (Human recombinant or Electric Eel)

Step-by-Step:

  • Incubation: Mix AChE (0.1 U/mL) with varying concentrations of TRA (0.1 nM – 100 nM) in buffer.

  • Time Course: Incubate for varying times (

    
     = 0, 5, 10, 20, 30, 60 min) at 37°C.
    
  • Measurement: At each time point, remove an aliquot and add to a cuvette containing DTNB (0.3 mM) and Substrate (0.5 mM).

  • Read: Measure Absorbance at 412 nm immediately to determine residual enzyme activity.

  • Validation (The Washout Step):

    • Incubate AChE + TRA (at IC80 concentration) for 60 min.

    • Dilute the mixture 100-fold into substrate solution.

    • Result: If activity does not recover upon dilution, inhibition is confirmed as irreversible (characteristic of Territrems).

Protocol C: Cellular Neurotoxicity in SH-SY5Y Cells

Differentiation (Crucial Step):

  • Seed SH-SY5Y cells at

    
     cells/cm².
    
  • Treat with 10 µM Retinoic Acid (RA) in low-serum media (1% FBS) for 5-7 days.

  • Verification: Confirm neurite outgrowth microscopically before TRA treatment.

Toxicity Assay:

  • Treatment: Expose differentiated cells to TRA (Range: 10 nM – 10 µM) for 24h and 48h.

  • Viability: Perform MTT or CellTiter-Glo assay.

  • Mechanism Check (ROS Generation):

    • Load cells with DCFH-DA (10 µM) for 30 min.

    • Wash with PBS.

    • Treat with TRA.

    • Measure fluorescence (Ex/Em: 485/535 nm) to detect oxidative stress, a secondary effect of TRA-induced excitotoxicity.

Data Analysis & Interpretation

Calculating Kinetic Constants

For irreversible inhibitors like TRA, the


 decreases over time. You must calculate the inactivation rate constant (

)
.
  • Plot ln(% Residual Activity) vs. Incubation Time for each TRA concentration.

    • The slope of this line =

      
      .
      
  • Plot

    
      vs. [Inhibitor Concentration] .
    
    • This hyperbolic plot allows determination of

      
       (affinity of the initial reversible complex) and 
      
      
      
      (max rate of inactivation) using the equation:
      
      

Benchmark Values (Based on Territrem B):

  • 
    :  ~1-5 nM (High affinity)
    
  • 
    :  ~0.1 - 0.5 min
    
    
    
  • Note: TRA is expected to have slightly lower potency than TRB but follows the same kinetic profile.

Experimental Workflow Diagram

Workflow cluster_Assays Parallel Assay Workstreams Start Start: TRA Lyophilized Powder Prep Solubilization (DMSO) Stock: 10 mM Start->Prep Enzyme Purified AChE System Prep->Enzyme Cells SH-SY5Y Cells Prep->Cells Incubation Time-Dependent Incubation (0-60 min) Enzyme->Incubation Washout Dilution/Washout Test (Confirm Irreversibility) Incubation->Washout KineticCalc Calculate KI and kinact Washout->KineticCalc End Integrated Neurotoxicity Profile KineticCalc->End Diff Differentiation (Retinoic Acid, 7 Days) Cells->Diff Treat TRA Treatment (24-48h) Diff->Treat Readout Endpoints: MTT (Viability) DCFH-DA (ROS) Treat->Readout Readout->End

Caption: Integrated workflow for characterizing Territrem A neurotoxicity, separating molecular kinetics from cellular phenotypic assays.

References

  • Ling, K. H., et al. (1999). "Territrem B, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism."[2][3] Journal of Biological Chemistry, 274(49), 34916-34923.

  • Cheung, J., et al. (2012). "Structures of Human Acetylcholinesterase Bound to Dihydrotanshinone I and Territrem B Show Peripheral Site Flexibility."[4][5][6] ACS Chemical Neuroscience, 4(8), 1091-1098.

  • Coumoul, X., et al. (2022). "The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants." NeuroToxicology, 92, 131-155.

  • Peng, F. C., et al. (1993). "Isolation, chemical structure, acute toxicity, and some physicochemical properties of territrem B' from Aspergillus terreus." Applied and Environmental Microbiology, 47(1), 98-100.

  • BenchChem Technical Support. (2025). "A Comparative Kinetic Analysis of Acetylcholinesterase Inhibitors." BenchChem Application Notes.

Sources

Mechanistic Grounding: Territrem A in Cholinergic Signaling

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Utilizing Territrem A as a Selective Probe for Cholinergic Pathway and Acetylcholinesterase Dynamics

As a Senior Application Scientist, I have designed this technical guide to provide researchers and drug development professionals with a comprehensive, mechanistically grounded framework for utilizing Territrem A (TRA) in cholinergic research. Rather than simply listing procedures, this document elucidates the causality behind experimental choices, ensuring that your assays function as self-validating systems.

Territrem A is a potent tremorgenic mycotoxin isolated from the marine-derived and terrestrial fungus Aspergillus terreus[1]. In the context of neuropharmacology, it serves as an exceptional molecular probe for studying cholinergic pathways due to its unique mechanism of action.

Unlike classical acetylcholinesterase (AChE) inhibitors (e.g., neostigmine or organophosphates), Territrem A is a non-nitrogenous compound[1][2]. Computational and X-ray crystallographic studies reveal that territrem derivatives bind uniquely to both the peripheral anionic site (PAS) and the active site gorge of the AChE enzyme[3].

The Causality of Cholinergic Crisis: Under normal physiological conditions, AChE rapidly hydrolyzes the excitatory neurotransmitter acetylcholine (ACh) into choline and acetate, terminating the synaptic signal[4]. When Territrem A binds to AChE, it completely suppresses this hydrolytic action. The enzymatic blockade causes a rapid accumulation of ACh in the synaptic cleft, leading to the continuous overstimulation of postsynaptic nicotinic and muscarinic receptors. In in vivo models, this manifests as a cholinergic crisis characterized by severe whole-body tremors, muscle fasciculation, and autonomic dysfunction[2].

CholinergicPathway PreSyn Presynaptic Terminal (ACh Release) Synapse Synaptic Cleft (ACh Accumulation) PreSyn->Synapse releases ACh Receptor Postsynaptic Receptors (Nicotinic/Muscarinic) Synapse->Receptor activates AChE Acetylcholinesterase (AChE Enzyme) Synapse->AChE normally hydrolyzed by AChE->Synapse inhibition causes massive accumulation TerritremA Territrem A (Probe/Inhibitor) TerritremA->AChE binds PAS & Active Site

Mechanism of Territrem A inhibiting AChE, leading to acetylcholine accumulation in the synapse.

Physicochemical Properties & Handling

To ensure assay reproducibility, it is critical to understand the physical constraints of your probe. Territrem A is highly lipophilic, necessitating specific solvent considerations to prevent precipitation in aqueous assay buffers.

Table 1: Quantitative Physicochemical Profile of Territrem A [1]

PropertyValue / DescriptionExperimental Implication
Molecular Weight 510.53 g/mol Use for precise molarity calculations.
Chemical Formula C₂₈H₃₀O₉Non-nitrogenous α-pyrone structure.
Solubility Soluble in DMSO, EtOH, DMFPrepare 10 mM master stocks in 100% DMSO.
Target IC₅₀ (AChE) Low nM to µM rangeRequires serial dilution down to the picomolar range for accurate dose-response curves.

Note: Always maintain final DMSO concentrations below 1% (v/v) in enzymatic assays to prevent solvent-induced protein denaturation.

Experimental Protocol: High-Throughput AChE Inhibition Assay

To quantify the inhibitory potency of Territrem A, we utilize a modified Ellman’s method[5]. This protocol is engineered as a self-validating system: it employs continuous kinetic monitoring rather than a single endpoint read, allowing you to verify the linearity of the enzymatic reaction and detect any assay artifacts (e.g., compound precipitation or auto-hydrolysis).

Rationale and Chemical Causality

The assay relies on the synthetic substrate Acetylthiocholine iodide (ATCI) . AChE hydrolyzes ATCI into acetate and thiocholine. The free sulfhydryl group of thiocholine immediately reacts with the chromogen 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow anion that absorbs strongly at 412 nm[5]. The rate of color formation is directly proportional to AChE activity.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Assay Buffer: Prepare 0.1 M Sodium Phosphate Buffer, pH 8.0. Causality: AChE activity and the DTNB reaction are optimal at this slightly alkaline pH[5].

  • Enzyme Working Solution: Dilute recombinant human AChE or electric eel AChE to 0.05 U/mL in Assay Buffer containing 0.1% BSA (to prevent enzyme adsorption to the microplate walls).

  • Substrate/Chromogen Mix: Prepare a solution containing 0.5 mM ATCI and 0.3 mM DTNB in Assay Buffer. Keep protected from light.

Step 2: Inhibitor Pre-Incubation (The Self-Validating Checkpoint)

  • In a 96-well clear flat-bottom microplate, add 20 µL of Territrem A (serially diluted in buffer, max 1% DMSO final) to the test wells.

  • Add 20 µL of vehicle (1% DMSO in buffer) to the Positive Control (uninhibited enzyme) wells.

  • Add 20 µL of Assay Buffer to the Blank (background hydrolysis) wells.

  • Add 40 µL of the Enzyme Working Solution to all wells except the Blank wells (add 40 µL buffer instead).

  • Incubate the plate at room temperature for 15 minutes. Causality: Territrem A requires time to equilibrate and bind to the PAS and active site gorge before substrate introduction.

Step 3: Reaction Initiation & Kinetic Reading

  • Rapidly add 40 µL of the Substrate/Chromogen Mix (ATCI + DTNB) to all wells using a multichannel pipette[5].

  • Immediately transfer the plate to a microplate reader.

  • Measure absorbance kinetically at 412 nm every 30 seconds for 10 minutes at 25°C[5].

EllmanWorkflow Prep Step 1: Reagent Prep (Buffer pH 8.0, DTNB, ATCI, AChE) Incubate Step 2: Inhibitor Incubation (AChE + Territrem A, 15 min at RT) Prep->Incubate Reaction Step 3: Reaction Initiation (Add ATCI & DTNB Substrate Mix) Incubate->Reaction Read Step 4: Kinetic Reading (Measure Absorbance at 412 nm) Reaction->Read Analyze Step 5: Data Analysis (Calculate Initial Velocity & IC50) Read->Analyze

Step-by-step workflow of the modified Ellman assay for evaluating AChE inhibition.

Data Presentation and Interpretation

Extract the linear portion of the kinetic curve (usually between 1 and 5 minutes) to calculate the initial velocity (


) for each well.

Calculate Percentage Inhibition using the self-validating controls:



Plot the % Inhibition against the log concentration of Territrem A using non-linear regression (four-parameter logistic curve) to determine the IC₅₀.

Table 2: Expected Pharmacological Profiles (Comparative Baseline) [4][6]

CompoundTargetMechanism of ActionExpected IC₅₀ Range
Territrem A / B AChENon-nitrogenous; PAS & Active Site binding4.0 nM – 7.6 µM
Neostigmine AChECarbamylates active site serine~10 - 50 nM
Donepezil AChEReversible, non-covalent PAS binding~5 - 15 nM

Note: Territrem derivatives have demonstrated binding affinities rivaling commercial AChE inhibitors, making them highly valuable for structural biology studies and the design of novel eco-friendly antifoulants or Alzheimer's therapeutics[4][6].

References

  • (PDF) Territrem and Butyrolactone Derivatives from a Marine-Derived Fungus Aspergillus Terreus - ResearchGate. researchgate.net. Available at:[Link]

  • Structure and Anti-Acetylcholinesterase Activity of 4α-(Hydroxymethyl)-4α-demethylterritrem B | Journal of Natural Products - ACS Publications. acs.org. Available at:[Link]

  • Territrem A (T3D3746) - T3DB. t3db.ca. Available at:[Link]

  • Research Advances and Detection Methodologies for Microbe-Derived Acetylcholinesterase Inhibitors: A Systemic Review - MDPI. mdpi.com. Available at:[Link]

  • Metabolism of territrem A by liver microsomes of Wistar rats: Identification of the metabolites and their metabolic sequence | Request PDF - ResearchGate. researchgate.net. Available at:[Link]

  • A Computational View On the Significance of E-Ring in Binding of (+)-Arisugacin A to Acetylcholinesterase - PMC. nih.gov. Available at:[Link]

Sources

Troubleshooting & Optimization

Territrem A Solubility: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for investigators working with Territrem A. This guide is designed to provide you with in-depth, practical information regarding the solubility of Territrem A in two common laboratory solvents: Dimethyl Sulfoxide (DMSO) and ethanol. As researchers, scientists, and drug development professionals, understanding the nuances of compound solubility is paramount for experimental success and data reproducibility. This document moves beyond simple statements of solubility to provide a framework for decision-making, troubleshooting, and proper handling of this potent mycotoxin.

Frequently Asked Questions (FAQs)

Q1: Is Territrem A soluble in DMSO and ethanol?

Yes, Territrem A is qualitatively described as soluble in both DMSO and ethanol[1]. This means that for many standard research applications, these solvents are effective for preparing stock solutions.

Q2: What is the specific solubility of Territrem A in DMSO and ethanol in mg/mL or mM?

Currently, specific quantitative solubility data for Territrem A in DMSO and ethanol is not extensively reported in publicly available literature. The solubility of a compound can be influenced by factors such as the purity of the compound, the specific batch, the temperature, and the presence of any contaminants. Therefore, for applications requiring a precise understanding of the solubility limit, it is recommended to determine this experimentally. A detailed protocol for determining solubility is provided in this guide.

Q3: I'm observing precipitation when I dilute my Territrem A stock solution into my aqueous cell culture medium. What's happening and how can I fix it?

This is a common issue when working with hydrophobic compounds dissolved in a strong organic solvent like DMSO or ethanol. The compound is soluble in the concentrated organic solvent but crashes out of solution when introduced to a largely aqueous environment. Here are some troubleshooting steps:

  • Lower the final solvent concentration: Aim for a final DMSO concentration of less than 0.5% in your cell culture medium to minimize both precipitation and solvent-induced cytotoxicity.

  • Perform serial dilutions in the solvent: Before the final dilution into your aqueous medium, perform serial dilutions of your high-concentration stock in 100% DMSO or ethanol. This gradual reduction in concentration can help prevent precipitation.

  • Use a co-solvent: In some cases, the addition of a biocompatible co-solvent such as PEG400 or Tween 80 to the final dilution can help maintain solubility.

  • Increase mixing: Ensure rapid and thorough mixing immediately after adding the Territrem A solution to the aqueous medium.

Q4: What is the recommended storage condition for Territrem A stock solutions?

For long-term stability, it is recommended to store Territrem A stock solutions at -20°C or -80°C. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. When stored properly in a dry solvent, stock solutions can be stable for several months.

Quantitative Solubility Data Summary

SolventQualitative SolubilityExpected Quantitative Range (to be determined experimentally)
DMSO Soluble[1]Potentially high (e.g., >10 mg/mL)
Ethanol Soluble[1]Likely lower than DMSO, but sufficient for many applications

Experimental Protocols

Protocol 1: Determination of Territrem A Solubility (Visual Method)

This protocol provides a straightforward method to estimate the solubility of Territrem A in DMSO or ethanol.

Materials:

  • Territrem A (solid)

  • Anhydrous DMSO or 100% Ethanol

  • Vortex mixer

  • Microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Prepare a series of known concentrations: Weigh out a precise amount of Territrem A and prepare a high-concentration stock solution (e.g., 20 mg/mL) in your chosen solvent (DMSO or ethanol).

  • Create serial dilutions: Perform a series of 2-fold dilutions from your stock solution in the same solvent to create a range of concentrations (e.g., 10 mg/mL, 5 mg/mL, 2.5 mg/mL, etc.).

  • Visual Inspection: Carefully observe each dilution for any signs of precipitation or cloudiness. The highest concentration that remains a clear solution is your estimated solubility.

  • Incubation (Optional): To assess thermodynamic solubility, allow the solutions to sit at room temperature for a few hours and re-examine for any precipitation.

Protocol 2: Preparation of a 10 mM Territrem A Stock Solution in DMSO

This protocol details the preparation of a standard high-concentration stock solution for use in cell-based assays.

Materials:

  • Territrem A (Molecular Weight: 510.5 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 510.5 g/mol * 1000 mg/g * 1 mL = 5.105 mg

  • Weigh Territrem A: Carefully weigh out approximately 5.1 mg of Territrem A into a sterile vial.

  • Add DMSO: Add 1 mL of anhydrous, sterile DMSO to the vial.

  • Dissolve: Vortex the vial until the Territrem A is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but be mindful of potential compound degradation with excessive heat.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes and store at -20°C or -80°C.

Decision-Making Workflow for Solvent Selection

The choice between DMSO and ethanol often depends on the specific requirements of your experiment. The following diagram illustrates a decision-making process to guide your solvent selection.

Solvent_Selection start Start: Need to dissolve Territrem A solubility_check Is high concentration stock needed? (>10 mg/mL) start->solubility_check cell_culture Is the primary application in vitro cell culture? solubility_check->cell_culture Yes solubility_check->cell_culture No in_vivo Is the application in vivo? cell_culture->in_vivo No dmso Use DMSO cell_culture->dmso Yes ethanol Consider Ethanol in_vivo->ethanol Yes co_solvent Consider co-solvent system or formulation development in_vivo->co_solvent No dmso->in_vivo Lower final concentration

Caption: Decision-making flowchart for selecting the appropriate solvent for Territrem A.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Territrem A powder is not dissolving - Insufficient solvent volume- Low-quality or wet solvent- Compound has low solubility at the desired concentration- Add more solvent to decrease the concentration.- Use fresh, anhydrous DMSO or ethanol.- Gently warm the solution or sonicate briefly.
Precipitation upon storage at -20°C - Solution was not fully dissolved initially.- Solvent absorbed water.- Concentration is above the solubility limit at low temperatures.- Ensure the compound is fully dissolved before freezing.- Use anhydrous solvents and store in tightly sealed vials.- Prepare a slightly lower concentration stock solution.
Inconsistent experimental results - Inaccurate initial weighing.- Degradation of Territrem A in solution.- Pipetting errors during dilution.- Use a calibrated analytical balance.- Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.- Use calibrated pipettes and ensure thorough mixing at each dilution step.

References

Sources

Technical Guide: Stability & Handling of Territrem A in Cell Culture Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Territrem A (TRA) is a tremorgenic mycotoxin and a potent, irreversible inhibitor of acetylcholinesterase (AChE).[1] Its efficacy in in vitro assays depends critically on maintaining its structural integrity and bioavailability.

Key Stability Profile:

  • Solubility: Hydrophobic; requires organic co-solvent (DMSO/Ethanol).[1]

  • Media Stability: Susceptible to non-specific binding (albumin/plastic) rather than rapid chemical degradation.[1]

  • Enzymatic Sensitivity: Potential susceptibility to esterase-mediated hydrolysis in serum-supplemented media.[1]

Reconstitution & Stock Management

Q: What is the optimal solvent for reconstituting Territrem A? A: Dimethyl sulfoxide (DMSO) is the preferred solvent.

  • Protocol: Dissolve lyophilized TRA in high-grade (anhydrous) DMSO to a concentration of 10 mM .

  • Why: TRA is highly lipophilic.[1] Aqueous buffers (PBS, media) will cause immediate precipitation if used for direct reconstitution.[1] Ethanol is a viable alternative but evaporates more readily, altering concentration over time.[1]

Q: How should I store the stock solution? A:

  • Temperature: -20°C or -80°C.

  • Container: Amber glass vials or foil-wrapped polypropylene tubes (protect from light).

  • Shelf Life: >2 years in anhydrous DMSO at -20°C.

  • Precaution: Aliquot into single-use volumes (e.g., 10–50 µL) to avoid freeze-thaw cycles, which introduce moisture and promote hydrolysis.[1]

Stability in Cell Culture Media

Q: Does Territrem A degrade in DMEM or RPMI at 37°C? A: Chemically, TRA is relatively stable in neutral pH media (pH 7.0–7.[1]4) for up to 48 hours. However, bioavailability often drops due to two factors:

  • Serum Protein Binding: TRA is hydrophobic.[1] In media containing 10% Fetal Bovine Serum (FBS), TRA will bind to albumin.[1] This reduces the free concentration available to inhibit AChE, potentially shifting your IC50 values by 10–100 fold.

  • Plastic Adsorption: At nanomolar concentrations, TRA can adsorb to polystyrene culture plates.[1]

Q: How do I mitigate serum effects? A:

  • Option A (Best): Perform short-term assays (1–4 hours) in serum-free media or balanced salt solutions (HBSS).[1]

  • Option B: If serum is required for cell health (long-term incubation), use Low-IgG / Heat-Inactivated FBS to minimize esterase activity, though albumin binding will persist.[1]

Q: Is Territrem A light-sensitive? A: Yes, like many polyketide-derived mycotoxins, it can undergo photo-oxidation.[1]

  • Action: Perform dilutions in low-light conditions and wrap incubation plates in aluminum foil.

Experimental Workflow & Troubleshooting
Standardized Dilution Protocol

To prevent precipitation ("crashing out") when moving from DMSO to Media:

  • Step 1: Prepare a 1000x intermediate dilution in DMSO (e.g., if final target is 1 µM, make a 1 mM stock).

  • Step 2: Add the 1000x DMSO stock dropwise to the moving culture media (vortexing gently).

  • Step 3: Ensure final DMSO concentration is ≤ 0.1% to avoid solvent toxicity.[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Precipitate visible Rapid dilution or high final concentration (>50 µM).[1]Use the "intermediate dilution" step. Warm media to 37°C before adding TRA.
IC50 is higher than literature (Low potency) Serum binding (Albumin sequestration).[1]Switch to serum-free media for the assay window.
High variability between replicates Adsorption to plastic tips/plates.[1]Use low-binding pipette tips and glass-coated or low-binding plates.[1]
Loss of activity over days Hydrolysis or metabolism by cells.Refresh media containing fresh TRA every 24 hours.
Mechanistic Visualization

The following diagram illustrates the competing pathways Territrem A faces in a cell culture environment.

TRA_Stability Stock Territrem A (DMSO Stock) Media Culture Media (Aqueous Phase) Stock->Media Dilution (Risk: Precipitation) Target Target: AChE (Irreversible Inhibition) Media->Target Free Drug Binding Albumin Serum Albumin (Sequestration) Media->Albumin High Affinity (Reduces Potency) Plastic Plasticware (Adsorption) Media->Plastic Surface Binding Hydrolysis Hydrolysis (Inactive Metabolites) Media->Hydrolysis pH/Esterases (>48h)

Caption: Fate of Territrem A in vitro. Green path represents the desired mechanism; red/dashed paths represent stability risks reducing effective concentration.

References
  • Ling, K. H., et al. (1984).[1] "Isolation, chemical structure, acute toxicity, and some physicochemical properties of territrem C from Aspergillus terreus." Applied and Environmental Microbiology.

  • Chen, J. W., & Ling, K. H. (1996).[1] "Territrems: naturally occurring specific irreversible inhibitors of acetylcholinesterase." Journal of Biomedical Science.

  • Cayman Chemical. "Territrem A Product Information & Stability Data." Cayman Chemical Technical Datasheets.

  • Peng, F. C., et al. (1980).[1] "Isolation, chemical structure, acute toxicity, and some physicochemical properties of territrem B' from Aspergillus terreus." Applied and Environmental Microbiology.

Sources

Troubleshooting inconsistent results in Territrem A neurotoxicity assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Territrem A Neurotoxicity Assays

Introduction: The Territrem A Challenge

Territrem A (TRA) is a tremorgenic mycotoxin and a potent, irreversible inhibitor of acetylcholinesterase (AChE). Unlike classic organophosphates that covalently bond to the active site serine, TRA and its congener Territrem B (TRB) bind non-covalently but irreversibly within the AChE active site gorge.

This unique "non-covalent irreversible" mechanism, combined with high lipophilicity and potential autofluorescence, creates a minefield of experimental variables. This guide addresses the root causes of inconsistency in TRA assays, moving beyond simple procedural errors to the physicochemical realities of the compound.

Part 1: Reagent Integrity & Handling

Q: My stock solution of Territrem A precipitated after a few weeks at -20°C. Is it still usable?

Status: Discard and Prepare Fresh. Root Cause: "Wet" DMSO and Freeze-Thaw Instability. TRA is highly lipophilic. While soluble in DMSO, it is intolerant to water. DMSO is hygroscopic; repeated opening of the vial introduces atmospheric moisture. At -20°C, "wet" DMSO can form crystal lattices that force the lipophilic TRA out of solution (salting out effect). Once precipitated, TRA often forms tight aggregates that do not redissolve upon warming, leading to effectively lower concentrations and variable IC50 values.

Protocol for Stability:

  • Anhydrous Preparation: Dissolve solid TRA in high-grade anhydrous DMSO (<0.1% water).

  • Single-Use Aliquots: Aliquot immediately into amber glass vials (TRA is light-sensitive) to avoid freeze-thaw cycles.

  • Storage: Store at -80°C for long term. For working stocks (-20°C), use a desiccator.

Q: I see significant loss of potency when diluting TRA into my assay buffer. Why?

Root Cause: Adsorption to Plastics. Due to its polycyclic structure, TRA adheres avidly to polystyrene and polypropylene surfaces, especially in serum-free or low-protein buffers.

The Fix:

  • Glassware: Perform intermediate dilutions in glass tubes.

  • Carrier Protein: Include 0.01% - 0.1% BSA (Bovine Serum Albumin) in the assay buffer to act as a carrier, preventing loss to plastic walls. Note: Ensure BSA does not interfere with your specific readout.

  • Mixing: Mix immediately upon addition. Do not allow the DMSO bolus to sit at the bottom of the well.

Part 2: Enzymatic Assay Troubleshooting (AChE Inhibition)

Q: My IC50 values decrease significantly if I incubate longer. Which value is correct?

Answer: The longer incubation value is more biologically relevant. Mechanism: TRA exhibits slow-binding kinetics . Unlike fast reversible inhibitors (e.g., Edrophonium), TRA must navigate the narrow active site gorge of AChE to establish its irreversible lock. This process is time-dependent.

  • T = 0 min pre-incubation: You are measuring initial binding, which is weak. IC50 will appear high (low potency).

  • T = 30 min pre-incubation: The TRA-AChE complex has formed. IC50 will be lower (true potency).

Standardized Protocol: Always report the Pre-incubation Time . For TRA, a minimum of 30 minutes pre-incubation of Enzyme + Inhibitor before adding the substrate (ATCh) is mandatory to reach equilibrium.

Q: I am using a fluorescence-based AChE assay (Amplex Red) and getting wild background signals. Why?

Root Cause: Autofluorescence. Territrems (especially TRB and TRA) exhibit blue fluorescence under UV/violet excitation. While Amplex Red excites/emits at ~570/585 nm, broad-spectrum autofluorescence or filter bleed-through can occur at high TRA concentrations (>10 µM).

The Fix:

  • Switch to Ellman’s Method (Colorimetric): The standard Ellman’s reagent (DTNB) measures absorbance at 412 nm, avoiding fluorescence interference.

  • Background Subtraction: If you must use fluorescence, run a "No Enzyme" control containing TRA at every concentration tested. Subtract this value from your experimental wells.

Q: Why do my results differ from published literature using Electric Eel AChE?

Root Cause: Species Specificity. TRA sensitivity varies between AChE isoforms.

  • Electric Eel (EeAChE): Often less sensitive or displays different kinetics compared to mammalian isoforms.

  • Human Recombinant (hAChE): The gold standard for drug development.

  • Mouse Brain Homogenate: Contains mixed esterases (AChE + BChE), complicating data unless specific inhibitors (e.g., iso-OMPA for BChE) are added.

Recommendation: Use Human Recombinant AChE for translational accuracy.

Part 3: Visualization of Mechanism & Troubleshooting

Diagram 1: Territrem A Mechanism of Action

This diagram illustrates the kinetic trap that defines TRA neurotoxicity.

TRA_Mechanism TRA Territrem A (TRA) Complex_Reversible TRA-AChE (Initial Complex) TRA->Complex_Reversible Fast Binding AChE AChE (Active) AChE->Complex_Reversible Fast Binding Acetate Acetate + Choline AChE->Acetate Hydrolysis Complex_Irreversible TRA-AChE* (Irreversible Trap) Complex_Reversible->Complex_Irreversible Slow Conformational Change (Time-Dependent) Complex_Irreversible->AChE Very Slow / None (Non-covalent Lock) Complex_Irreversible->Acetate Blocks Activity ACh Acetylcholine ACh->AChE Substrate

Caption: Kinetic pathway of Territrem A. Note the transition from a reversible initial complex to a "trapped" irreversible state, necessitating pre-incubation.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Inconsistent TRA Results Check_Solubility Check Stock Solution (Precipitate?) Start->Check_Solubility Fresh_Stock Discard. Make fresh in anhydrous DMSO. Check_Solubility->Fresh_Stock Yes Check_Assay Check Assay Type Check_Solubility->Check_Assay No Fluorescence Fluorescence (Amplex Red, etc.) Check_Assay->Fluorescence Colorimetric Colorimetric (Ellman's) Check_Assay->Colorimetric AutoFluor High Background? TRA Autofluorescence. Fluorescence->AutoFluor Kinetics IC50 shifts with time? Colorimetric->Kinetics Switch_Ellman Switch to Ellman's or Subtract Blanks AutoFluor->Switch_Ellman PreInc Increase Pre-incubation to >30 mins Kinetics->PreInc Yes

Caption: Step-by-step diagnostic flow for resolving common Territrem A assay failures.

Part 4: Data Analysis & Curve Fitting

Q: My dose-response curves are shallow (Hill slope < 1). Is this experimental error?

Answer: Not necessarily. It often indicates non-equilibrium conditions . If you measure activity before the TRA-AChE binding has reached equilibrium (i.e., short pre-incubation), the mixture contains populations of free enzyme, reversibly bound enzyme, and irreversibly trapped enzyme. This heterogeneity flattens the curve.

Corrective Action:

  • Ensure pre-incubation is sufficient (30-60 mins).

  • Use the Morrison Equation for tight-binding inhibitors if the IC50 is close to the enzyme concentration (

    
    ).
    
    • Standard IC50 equations assume

      
      . For potent toxins like TRA, 
      
      
      
      may be close to
      
      
      , requiring tight-binding corrections.

Summary Table: Assay Optimization Matrix

ParameterCommon PitfallOptimized ConditionReason
Solvent Old/Wet DMSOAnhydrous DMSO, Single-usePrevents precipitation/degradation.
Pre-incubation < 10 mins30 - 60 mins Allows slow irreversible lock to form.
Substrate (ATCh) Added with InhibitorAdded after pre-incubationPrevents substrate competition during binding phase.
Readout FluorescenceAbsorbance (412 nm) Avoids TRA autofluorescence interference.
Plastics Standard PolystyreneGlass or BSA-blockedPrevents lipophilic loss of compound.

References

  • Peng, F. C., et al. (1999). Territrem B, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism.[1][2] Journal of Biological Chemistry, 274(49), 34916-34923.

  • Ling, K. H., et al. (1979).[3] Territrems, tremorgenic mycotoxins of Aspergillus terreus.[2][3][4][5][6] Applied and Environmental Microbiology, 37(3), 355–357.[3]

  • Chen, J. W., et al. (1999). Territrem B, a tremorgenic mycotoxin, causes an irreversible inhibition of acetylcholinesterase.[1][2] Toxicon, 37(11), 1531-1541.

  • BenchChem. (2025).[7] Acetylcholinesterase (AChE) Activity and Inhibition Assay Protocol.

  • Sigma-Aldrich. (2018). Testing for developmental neurotoxicity using a battery of in vitro assays.

Sources

Technical Support Center: Troubleshooting Territrem A in Cellular Models

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Territrem A (TRA) applications in in vitro models. As a potent, irreversible inhibitor of acetylcholinesterase (AChE) derived from Aspergillus terreus, TRA is a highly valuable pharmacological tool. However, its nature as a lipophilic mycotoxin means that improper dosing or model selection can lead to significant off-target effects, including altered inflammatory signaling, rapid hepatic metabolism, and generalized cytotoxicity.

This guide is designed by our Senior Application Scientists to help you troubleshoot unexpected phenotypes, establish rigorous controls, and validate your experimental systems.

PART 1: FAQs – Target vs. Off-Target Dynamics

Q: I am using Territrem A to inhibit AChE in a microglial/macrophage co-culture, but I am observing a significant drop in neuroinflammation markers (like Nitric Oxide). Is this an AChE-dependent mechanism? A: Not necessarily; you are likely observing an off-target effect due to over-dosing. While cholinergic signaling can modulate inflammation, Territrem A has a documented, direct off-target effect: it inhibits Nitric Oxide (NO) production in LPS-activated RAW 264.7 macrophages with an IC50 of approximately 24.64 µM[1][2]. Mechanistic Causality: Because TRA is a lipophilic mycotoxin, high micromolar concentrations allow it to accumulate intracellularly and interfere with inflammatory signaling cascades (suppressing inducible nitric oxide synthase [iNOS] expression) independent of its primary AChE target. If your working concentration exceeds 1 µM, you are triggering this off-target pathway.

Q: Does Territrem A cross-react with Butyrylcholinesterase (BChE) or other serine hydrolases in my cellular model? A: No, TRA is exceptionally selective. Studies demonstrate that TRA irreversibly inhibits AChE at nanomolar concentrations (IC50 ~ 24 nM) but exhibits virtually no inhibitory effect on BChE, even at micromolar concentrations[3][4]. Mechanistic Causality: The molecular architecture of the AChE active site gorge perfectly accommodates the bulky diterpenoid structure of TRA, leading to irreversible binding. BChE lacks this specific gorge conformation. If you observe non-specific serine hydrolase inhibition, it is likely an artifact of generalized mycotoxin-induced cell death rather than direct enzymatic cross-reactivity.

Q: My hepatocyte (HepG2/Primary) assays show a rapid loss of Territrem A efficacy over 24 hours. Is the compound unstable in aqueous media? A: TRA is chemically stable in standard culture media, but it is rapidly metabolized by hepatic Cytochrome P450 (CYP450) enzymes. In liver microsome models, TRA undergoes oxidative demethylation into metabolites such as 4β-hydroxymethyl-4β-demethylterritrem A (MA1) and 2-dihydro-4β-demethylterritrem A (MA2)[5]. Mechanistic Causality: This biotransformation structurally alters the pharmacophore required to bind the AChE catalytic triad, effectively neutralizing its inhibitory capacity over time.

PART 2: Quantitative Data Presentation

To design effective experiments, researchers must respect the vast difference between the on-target therapeutic window and off-target thresholds.

Biological Target / EffectCellular Model / EnzymeIC50 / EC50 ValueReference / Source
Acetylcholinesterase (AChE) Inhibition Electrophorus / Human AChE (Cell-free)~ 24 nM (2.4 x 10⁻⁸ M)[3],[4]
Butyrylcholinesterase (BChE) Inhibition Horse Serum BChENo effect[3]
Inhibition of NO Production LPS-activated RAW 264.7 Macrophages24.64 µM[1],[2]
General Cytotoxicity Various Mammalian Cell Lines> 50 µM[1]

PART 3: Troubleshooting Guide & Self-Validating Protocols

To ensure scientific integrity, every experiment utilizing TRA must be a self-validating system. Below are field-proven protocols to isolate specific AChE inhibition from off-target mycotoxin effects.

Protocol 1: Multiplexed AChE Specificity and Viability Assay

Purpose: To differentiate true AChE-inhibition phenotypes from general mycotoxin cytotoxicity or off-target signaling.

  • Logarithmic Titration: Seed your target cells (e.g., SH-SY5Y or PC12) in a 96-well plate. Treat with a logarithmic concentration gradient of TRA ranging from 1 nM to 50 µM .

    • Causality: Establishing a dose-response curve is critical because TRA shifts from a highly specific AChE inhibitor to a generalized cytotoxic agent at concentrations above 1 µM.

  • Orthogonal Control Integration: In parallel wells, apply Donepezil (100 nM) as a positive control.

    • Causality: Donepezil is a reversible, highly specific AChE inhibitor without the mycotoxin backbone of TRA. If your observed cellular phenotype (e.g., neurite outgrowth) appears with TRA but not with Donepezil, you are observing an off-target artifact.

  • Modified Ellman’s Assay (Target Validation): After 24 hours, lyse cells and add acetylthiocholine and DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)). Measure absorbance at 412 nm.

    • Causality: This quantifies specific AChE activity by measuring the hydrolysis of acetylthiocholine, confirming target engagement.

  • WST-8 Viability Assay (Off-Target Validation): On a parallel replicate plate, perform a WST-8 (CCK-8) assay.

    • Causality: You must normalize your AChE activity to total cell viability. A drop in AChE activity at 50 µM TRA is often an artifact of cell death rather than specific enzymatic inhibition.

Protocol 2: Mitigating CYP450-Mediated Degradation in Hepatic Co-Cultures

Purpose: To maintain stable TRA concentrations in models containing metabolically active hepatocytes.

  • CYP450 Pre-treatment: Pre-treat hepatocyte cultures with 1-Aminobenzotriazole (1-ABT, 1 mM) for 2 hours prior to TRA introduction.

    • Causality: 1-ABT is a broad-spectrum, suicide inhibitor of CYP450 enzymes. This prevents the biotransformation of TRA into inactive MA1/MA2 metabolites[5], maintaining stable drug concentrations in the media.

  • Time-Course Sampling: Spike in TRA (100 nM) and collect 50 µL media aliquots at 0, 6, 12, and 24 hours.

  • LC-MS/MS Quantification: Quantify the remaining parent TRA compound.

    • Causality: This step validates that any loss of phenotypic efficacy in your co-culture is due to biological adaptation rather than the metabolic degradation of the compound itself.

PART 4: Diagnostic Workflow Visualization

Use the following logical decision tree to immediately diagnose and correct aberrant results when using Territrem A in your cellular assays.

G Start Observe Unexpected Phenotype with Territrem A CheckDose Check Working Concentration: Is [TRA] > 1 µM? Start->CheckDose HighDose High Risk of Off-Target Effects (Mycotoxin Behavior) CheckDose->HighDose Yes LowDose Target-Specific Range (AChE Inhibition) CheckDose->LowDose No Immune Decreased NO / Inflammation? (Macrophage/Glial Models) HighDose->Immune Metabolism Loss of AChE Inhibition over time? (Hepatocyte Models) LowDose->Metabolism Action1 Action: Titrate dose down to < 100 nM. Off-target NO inhibition occurs at ~24 µM. Immune->Action1 Action2 Action: Add CYP450 inhibitor (1-ABT). TRA is being metabolized to MA1/MA2. Metabolism->Action2

Troubleshooting workflow for Territrem A off-target effects and metabolic degradation.

PART 5: References

  • Chen, J. W., & Ling, K. H. (1996). Territrems: Naturally Occurring Specific Irreversible Inhibitors of Acetylcholinesterase. Journal of Biomedical Science, 3(1), 54-58.

  • El-Sayed, A. S. A., et al. (2023). Unearthing the fungal endophyte Aspergillus terreus for chemodiversity and medicinal prospects: a comprehensive review. Applied Microbiology and Biotechnology.

  • Peng, F. C., Wu, S. L., & Lin, J. L. (2011). Metabolism of Territrem A in Liver Microsomes from Wistar Rats: 2. Sex Differences and Regulation with Gonadal Hormones and Phenobarbital. Journal of Toxicology and Environmental Health.

  • Longeon, A., et al. (2024). Marine Microorganism Molecules as Potential Anti-Inflammatory Therapeutics. Marine Drugs, 22(9).

  • Cayman Chemical. (n.d.). Territrem A (CAS Number: 70407-19-1) Product Information.

Sources

Mitigating cytotoxicity of solvents used for Territrem A

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Mitigating Solvent-Induced Cytotoxicity

Welcome to the technical support center for researchers working with Territrem A. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate a critical, yet often overlooked, aspect of your in vitro experiments: the bioactivity of your chosen solvent. As a tremorgenic mycotoxin and a potent acetylcholinesterase (AChE) inhibitor, the effects of Territrem A can be easily confounded by unintended cytotoxicity from its solvent vehicle.[1][2][3] This guide is designed to help you isolate the true biological effects of Territrem A by systematically identifying and mitigating solvent-induced artifacts.

Frequently Asked Questions (FAQs)

Q1: What is Territrem A, and why is solvent selection so critical for my experiments?

Territrem A is a tremorgenic mycotoxin produced by the fungus Aspergillus terreus.[1][3] Its primary mechanism of action is the potent and irreversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[2][4] This inhibition leads to an accumulation of acetylcholine at nerve endings, causing continuous nerve impulses and muscle contractions, which manifest as tremors.[1][3]

Like many complex organic molecules, Territrem A is hydrophobic and poorly soluble in aqueous solutions like cell culture media. Therefore, an organic solvent is required to create a stock solution. The choice of solvent is critical because these organic solvents are not biologically inert. At certain concentrations, they can exert their own cytotoxic effects, which can mask, mimic, or amplify the true effects of Territrem A, leading to misinterpretation of your experimental data.[5]

Q2: What are the most common solvents for dissolving Territrem A?

Based on supplier datasheets and chemical literature, Territrem A exhibits good solubility in several common laboratory solvents.

SolventSolubility StatusSource
Dimethyl sulfoxide (DMSO)Soluble[2]
Dimethylformamide (DMF)Soluble[2]
EthanolSoluble[2]
MethanolSoluble[2]
ChloroformUsed in extraction[6][7]

While effective for solubilization, these solvents are known to have intrinsic cytotoxic properties that must be carefully managed.[5]

Q3: My vehicle-control cells are showing signs of stress and death. How do I confirm the solvent is the culprit?

This is a classic experimental problem. If the cells treated only with the solvent vehicle (e.g., 0.5% DMSO in media) show reduced viability, apoptosis, or morphological changes compared to untreated cells, the solvent is the likely cause. The key is to run a systematic solvent tolerance test.

This issue underscores the importance of including two fundamental controls in your experimental design:

  • Untreated Control: Cells in media alone, with no solvent or Territrem A. This is your baseline for normal cell health and proliferation.

  • Vehicle Control: Cells in media containing the highest concentration of the solvent used in your experiment (e.g., if your highest Territrem A dose is diluted from a stock that results in 0.5% DMSO, your vehicle control is 0.5% DMSO).

If the Vehicle Control shows a statistically significant difference from the Untreated Control, your solvent concentration is too high.

Q4: What is the maximum recommended concentration for solvents like DMSO in cell culture?

There is no universal "safe" concentration, as tolerance is highly dependent on the specific cell line.[5] However, general guidelines exist. For many cell lines, DMSO concentrations are kept at or below 0.5% (v/v), with some sensitive cell lines requiring concentrations as low as 0.1%.[8][9]

The table below summarizes findings on the cytotoxicity of common solvents across different cell lines.

SolventCell LinesMax Tolerated Concentration (Approx.)Cytotoxic Effects Noted AboveReference
DMSO MCF-7, RAW-264.7, HUVEC~0.5% Inhibition of cell growth[8]
HeLa, MCF-7<1% (MCF-7 more sensitive)Reduced viability[5]
HaCaT, A-375, A-4310.15% - 1.09% Reduced viability[9]
Ethanol MCF-7, RAW-264.7, HUVEC~0.5% Inhibition of cell growth[8]
HaCaT, A-375, A-431>2% Least cytotoxic in this study[9]
Acetone MCF-7, RAW-264.7, HUVEC~0.5% Favorable, low toxicity[8]
DMF MCF-7, RAW-264.7, HUVEC<0.1% Displayed greater toxicity[8]
HaCaT, A-375, A-4310.03% - 0.67% Most toxic in this study[9]

Causality: Solvents like DMSO can induce apoptosis by increasing reactive oxygen species (ROS) and disrupting mitochondrial membrane potential.[5] Ethanol can cause membrane disruption and rapid cell death. Understanding these mechanisms reinforces why minimizing solvent concentration is paramount to data integrity.

Q5: Are there any "greener" or less-toxic alternatives to DMSO?

Yes, the search for less disruptive solvents is an active area of research. One promising alternative is Cyrene™ (dihydrolevoglucosenone) , a bio-based aprotic dipolar solvent.[10][11] Studies have shown it to have comparable solvation properties to DMSO for many compounds but with lower toxicity.[10] Another novel alternative is a zwitterionic liquid (ZIL) containing a histidine-like module, which is not cell-permeable and has shown to be less toxic than DMSO.[12]

When considering an alternative, you must first validate two things:

  • Solubility: Can the new solvent effectively dissolve Territrem A to the desired stock concentration?

  • Cytotoxicity: Perform a rigorous solvent tolerance test (see Protocol 1) to determine the maximum non-toxic concentration for your cell line.

Troubleshooting Guide: Solvent-Related Issues

Observed Problem Potential Cause(s) Recommended Solution(s)
High background cell death in vehicle control wells.Solvent concentration is above the tolerated limit for the cell line.1. Perform a solvent tolerance dose-response curve (See Protocol 1). 2. Lower the final solvent concentration in all wells to a non-toxic level (e.g., ≤0.1%). 3. Consider a more tolerated solvent like ethanol or a newer alternative like Cyrene™.
Inconsistent results or high variability between replicate wells.1. Inhomogeneous mixing of the viscous solvent (e.g., DMSO) into the aqueous media. 2. Precipitation of Territrem A upon dilution.1. After adding the solvent stock to media, vortex the working solution thoroughly before adding to cells. 2. Visually inspect the working solution for any precipitate after dilution. If present, a lower concentration stock or a different solvent may be needed.
The IC50 value of Territrem A appears much lower than published values.The observed "cytotoxicity" is a synergistic or additive effect of both Territrem A and the solvent.1. Re-run the experiment using a final solvent concentration that has been verified to be non-toxic via a solvent-only dose-response curve. 2. Ensure the vehicle control shows >95% viability compared to the untreated control.

Experimental Protocols & Workflows

Workflow for Mitigating Solvent Cytotoxicity

This diagram outlines the logical flow for identifying and solving solvent toxicity issues in your Territrem A experiments.

Mitigating_Solvent_Cytotoxicity cluster_prep Phase 1: Preparation cluster_validation Phase 2: Validation cluster_experiment Phase 3: Experimentation cluster_troubleshoot Phase 4: Troubleshooting A Select Solvent (e.g., DMSO) B Prepare High-Concentration Territrem A Stock (e.g., 10 mM) A->B C Protocol 1: Determine Max Tolerated Solvent Concentration B->C D Is Vehicle Control Viability >95% vs Untreated? C->D E Protocol 2: Prepare Working Solutions (Solvent % < Max Tolerated) D->E Yes H Re-evaluate Solvent Choice (e.g., Ethanol, Cyrene™) D->H No F Run Territrem A Dose-Response Assay E->F G Analyze Data: Isolate True Effect of Territrem A F->G I Repeat Validation (Protocol 1) H->I I->C

Caption: Workflow for identifying and mitigating solvent cytotoxicity.

Protocol 1: Determining the Maximum Tolerated Solvent Concentration

Objective: To identify the highest concentration of a solvent that does not independently affect cell viability.

Materials:

  • Your chosen cell line

  • Complete culture medium

  • 96-well clear-bottom cell culture plates

  • Your chosen solvent (e.g., high-purity, sterile-filtered DMSO)

  • MTT, XTT, or other viability assay reagents

  • Multichannel pipette

  • Plate reader

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at the density you will use for your Territrem A experiments. Allow them to adhere and recover for 24 hours.

  • Prepare Solvent Dilutions: Prepare a 2X concentration serial dilution of your solvent in complete culture medium. For example, to test final concentrations of 2%, 1%, 0.5%, 0.25%, 0.1%, and 0.05%, you would prepare 4%, 2%, 1%, 0.5%, 0.2%, and 0.1% solutions.

    • Control Wells: Prepare medium-only for your "Untreated Control" wells.

  • Treatment: Remove the old medium from the cells. Add 100 µL of the 2X solvent dilutions to the appropriate wells. Add 100 µL of medium-only to the "Untreated Control" wells. This will dilute your solvent solutions to the final 1X concentration.

    • Self-Validation: It is crucial to set up at least 3-6 replicate wells for each condition to ensure statistical validity.

  • Incubation: Incubate the plate for the same duration as your planned Territrem A experiment (e.g., 24, 48, or 72 hours).

  • Assess Viability: At the end of the incubation period, perform a cell viability assay (e.g., MTT) according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize all absorbance readings to the "Untreated Control" wells (set to 100% viability).

    • Plot percent viability versus solvent concentration.

    • The Maximum Tolerated Concentration is the highest concentration that shows no statistically significant decrease in viability compared to the untreated control (e.g., >95% viability). This is the maximum concentration you should use in your subsequent experiments.

Protocol 2: Preparing Territrem A Working Solutions

Objective: To prepare accurate dilutions of Territrem A while ensuring the final solvent concentration remains below the cytotoxic threshold determined in Protocol 1.

Example Scenario:

  • Territrem A Stock: 10 mM in 100% DMSO.

  • Maximum Tolerated DMSO Concentration: 0.25% (from Protocol 1).

  • Highest Desired Territrem A Concentration: 10 µM.

Methodology:

  • Calculate Required Dilution: To get 10 µM from a 10 mM stock, you need a 1:1000 dilution (10,000 µM / 10 µM = 1000).

  • Check Solvent Concentration: A 1:1000 dilution of a 100% DMSO stock results in a final DMSO concentration of 0.1%.

  • Verification: Since 0.1% is less than the maximum tolerated concentration of 0.25%, this dilution scheme is acceptable.

  • Serial Dilution Preparation:

    • Highest Dose: To make the 10 µM working solution, add 1 µL of 10 mM Territrem A stock to 999 µL of culture medium. Vortex thoroughly.

    • Vehicle Control: Prepare a vehicle control by adding 1 µL of 100% DMSO to 999 µL of culture medium. This ensures the solvent concentration (0.1%) is identical to your highest drug dose.

    • Lower Doses: Perform serial dilutions from your 10 µM working solution using the vehicle control solution as the diluent. This is a critical step to ensure that the solvent concentration remains constant across all treatment conditions. Do not use plain media, as this would decrease the solvent percentage in your lower doses.

References

  • Ling, K.H., Liou, H. -H., Yang, C. -M., et al. (1984). Isolation, chemical structure, acute toxicity, and some physicochemical properties of territrem C from Aspergillus terreus. Applied and Environmental Microbiology, 47(1), 98-100. [Link]

  • Tavakkol, S., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry, 4(2). [Link]

  • Zell, L., et al. (2024). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • PubChem. (2026). Territrem A. National Center for Biotechnology Information. [Link]

  • Ling, K. H., et al. (1985). Isolation, chemical structure, acute toxicity, and some physicochemical properties of territrem B' from Aspergillus terreus. Applied and Environmental Microbiology, 49(3), 721-3. [Link]

  • Ling, K. H., et al. (1984). Isolation, chemical structure, acute toxicity, and some physicochemical properties of territrem C from Aspergillus terreus. Applied and Environmental Microbiology, 47(1), 98-100. [Link]

  • Holm, J., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 68(4), 1499-1508. [Link]

  • Dolezalova, M., et al. (2020). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules, 25(21), 5134. [Link]

  • Ates, G., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna J Med Biochem. [Link]

  • Lin, C. H., et al. (1999). Territrem B, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism. Journal of Biological Chemistry, 274(49), 34916-23. [Link]

  • Camp, J. E., et al. (2020). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry, 11(1), 111-117. [Link]

  • Ling, K. H. (2008). Territrems, Tremorgenic Mycotoxins Isolated from Aspergillus Terreus. Mycotoxins in Feedstuffs. [Link]

  • Peng, R., et al. (2014). Territrem and Butyrolactone Derivatives from a Marine-Derived Fungus Aspergillus Terreus. Marine Drugs, 12(12), 6113-6126. [Link]

  • ANSI/AAMI/ISO. (2018). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. AAMI. [Link]

  • Camp, J.E., et al. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry. [Link]

  • Lehotay, S. J., et al. (2005). Evaluation of Common Organic Solvents for Gas Chromatographic Analysis and Stability of Multiclass Pesticide Residues. Journal of AOAC International, 88(2), 615-629. [Link]

  • Adonin, S. A., et al. (2015). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?. ResearchGate. [Link]

  • Chen, J. W., et al. (2001). Metabolism of territrem a by liver microsomes of Wistar rats: identification of the metabolites and their metabolic sequence. Journal of Toxicology and Environmental Health, Part A, 64(7), 579-93. [Link]

  • T3DB. (2010). Territrem A (T3D3746). Toxin and Toxin Target Database. [Link]

  • Kondo, Y., et al. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Communications Biology, 3(1), 661. [Link]

Sources

Validation & Comparative

Comparative Guide: Acetylcholinesterase Inhibition by Territrem A vs. Physostigmine

Author: BenchChem Technical Support Team. Date: March 2026

Acetylcholinesterase (AChE) is a highly efficient serine hydrolase responsible for terminating synaptic transmission by hydrolyzing the neurotransmitter acetylcholine. In both drug development and toxicology, targeting AChE requires a precise understanding of inhibitor kinetics, binding topographies, and structural biology. This guide provides an in-depth comparative analysis of two distinct classes of AChE inhibitors: Physostigmine , a classical plant-derived indole alkaloid, and Territrem A , a highly potent microbe-derived meroterpenoid[1].

Mechanistic Divergence: Covalent vs. Allosteric Modulation

The architecture of the AChE active site consists of a deep, narrow gorge. At the bottom lies the Catalytic Active Site (CAS), containing the catalytic triad (Ser203, His447, Glu334 in human AChE). At the entrance of the gorge lies the Peripheral Anionic Site (PAS), which traps the substrate and guides it down the gorge.

Physostigmine: Pseudo-Irreversible Carbamylation

Physostigmine acts as a competitive, pseudo-irreversible inhibitor[2]. It enters the gorge and binds directly to the CAS. The enzyme attempts to hydrolyze physostigmine as it would acetylcholine. However, instead of transferring an acetyl group, physostigmine transfers a carbamate moiety to the hydroxyl group of Ser203. This covalent carbamylation temporarily inactivates the enzyme. The recovery of AChE activity is strictly dependent on the slow rate of spontaneous decarbamylation, giving physostigmine a distinct, time-dependent kinetic profile.

Territrem A: Dual-Site Spanning and Backbone Distortion

Territrem A, isolated from the fungus Aspergillus terreus[1], utilizes a drastically different mechanism. It is a massive, rigid meroterpenoid that functions as a reversible, non-covalent inhibitor[3]. Due to its size, Territrem A cannot simply lodge at the bottom of the gorge. Instead, it spans the entire length of the AChE gorge, simultaneously interacting with both the PAS at the rim and the CAS at the base. Crucially, binding of the territrem scaffold induces significant conformational flexibility and backbone distortion within the PAS[4]. This allosteric distortion physically occludes the gorge, preventing substrate entry without requiring covalent modification of the catalytic serine.

Mechanism AChE Acetylcholinesterase (AChE) CAS Catalytic Active Site (CAS) Ser203 AChE->CAS PAS Peripheral Anionic Site (PAS) + CAS Gorge AChE->PAS Physo Physostigmine (Indole Alkaloid) Physo->CAS Targets TerrA Territrem A (Meroterpenoid) TerrA->PAS Targets Carbamylation Covalent Carbamylation (Pseudo-irreversible) CAS->Carbamylation Mechanism Conformational Non-covalent Binding & Backbone Distortion PAS->Conformational Mechanism

Divergent binding mechanisms of Physostigmine and Territrem A on Acetylcholinesterase.

Quantitative Kinetic Comparison

While both compounds are potent inhibitors, their structural differences dictate their kinetic behavior and binding affinities.

ParameterPhysostigmineTerritrem A
Chemical Class Indole AlkaloidMeroterpenoid
Origin Physostigma venenosum (Plant)Aspergillus terreus (Microbe/Fungus)[1]
Primary Binding Site Catalytic Active Site (CAS)PAS and CAS (Dual-site)[4]
Inhibition Mechanism Covalent (Carbamylation)[2]Non-covalent (Steric/Allosteric)
Reversibility Pseudo-irreversible (Slow)Reversible (Concentration-dependent)
Approximate IC₅₀ ~20 - 30 nM~110 nM (0.11 µM)

Self-Validating Experimental Methodologies

To empirically differentiate a pseudo-irreversible carbamylating agent (Physostigmine) from a reversible dual-site inhibitor (Territrem A), a robust experimental pipeline must be established. The following protocols are designed with internal controls to ensure the assay validates its own results.

Protocol 1: Steady-State IC₅₀ Determination (Modified Ellman's Assay)

Causality & Rationale: The Ellman's assay uses acetylthiocholine (ATCh) as a synthetic substrate. AChE cleaves ATCh to produce thiocholine, which reacts with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to form a yellow anion absorbing at 412 nm. This allows for real-time, continuous spectrophotometric monitoring of enzyme velocity to establish baseline potency.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0) to maintain optimal AChE catalytic efficiency.

  • Reagent Setup: Prepare 10 mM ATCh iodide (substrate) and 10 mM DTNB (chromogen) in the phosphate buffer.

  • Inhibitor Dilution: Prepare serial dilutions of Physostigmine and Territrem A in DMSO. (Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation).

  • Pre-incubation: In a 96-well microplate, combine 140 µL of buffer, 20 µL of AChE (0.1 U/mL), and 20 µL of the inhibitor. Self-Validation Control: Include a vehicle control well (1% DMSO without inhibitor) to establish 100% baseline activity, and a blank well (no enzyme) to account for spontaneous ATCh hydrolysis. Incubate at 25°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCh to all wells simultaneously using a multichannel pipette.

  • Data Acquisition: Immediately read the absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

  • Analysis: Calculate the initial velocity (V₀) from the linear portion of the absorbance-time curve. Plot % residual activity versus log[Inhibitor] to determine the IC₅₀.

Protocol 2: Rapid Washout Assay for Reversibility

Causality & Rationale: IC₅₀ values do not reveal whether an inhibitor is covalently bound. A washout assay forces the dissociation of the inhibitor. If the inhibitor is non-covalent (Territrem A), rapid removal of the unbound fraction via size-exclusion chromatography will shift the equilibrium, causing the inhibitor to dissociate and rapidly restoring AChE activity. If the inhibitor is covalent (Physostigmine), the enzyme remains carbamylated and inactive despite the removal of unbound inhibitor; activity only returns via the slow decarbamylation half-life.

Step-by-Step Methodology:

  • Saturation: Incubate AChE (1.0 U/mL) with a concentration of inhibitor equivalent to 10 × IC₅₀ for 30 minutes to ensure >95% enzyme inhibition.

  • Baseline Measurement: Take a 10 µL aliquot and assay via Protocol 1 to confirm near-complete inhibition.

  • Rapid Gel Filtration: Apply 100 µL of the inhibited enzyme mixture to a pre-equilibrated Sephadex G-25 spin column. Centrifuge at 1,000 × g for 2 minutes. The large AChE protein passes through the column, while small unbound inhibitor molecules are trapped in the matrix.

  • Recovery Monitoring: Immediately collect the eluate and measure AChE activity (Protocol 1) at t=0, 30, 60, and 120 minutes post-elution.

  • Self-Validation Control: Run an uninhibited AChE sample through an identical spin column to calculate the baseline loss of enzyme during the filtration process. Normalize the recovery data against this control.

Workflow Start 1. Enzyme-Inhibitor Saturation (AChE + 10x IC50 Inhibitor) Dialysis 2. Sephadex G-25 Spin Column (Rapidly removes unbound inhibitor) Start->Dialysis Assay 3. Modified Ellman's Assay (Monitor activity recovery over time) Dialysis->Assay Res_Physo Delayed Activity Recovery (Covalent decarbamylation is rate-limiting) Assay->Res_Physo Physostigmine Res_TerrA Rapid Activity Recovery (Fast dissociation of non-covalent bonds) Assay->Res_TerrA Territrem A

Experimental workflow of the rapid washout assay to determine inhibitor reversibility.

Translational Implications for Drug Development

Understanding the mechanistic dichotomy between Physostigmine and Territrem A is critical for rational drug design, particularly for neurodegenerative disorders like Alzheimer's disease (AD).

Physostigmine's carbamylation mechanism provides a predictable, albeit short, duration of action. However, its binding solely to the CAS limits its therapeutic scope to simple cholinergic enhancement. Furthermore, its narrow therapeutic index and peripheral side effects have limited its direct clinical utility, though it served as the structural inspiration for modern AD drugs like rivastigmine[2].

Conversely, Territrem A represents a highly attractive scaffold for next-generation therapeutics. Because it spans the gorge and interacts with the PAS[4], it offers a dual therapeutic benefit. The PAS of AChE is known to accelerate the aggregation of amyloid-beta (Aβ) peptides—a hallmark of AD pathology. By sterically blocking and distorting the PAS, Territrem-based derivatives have the potential to not only enhance cholinergic transmission but also inhibit AChE-induced Aβ fibrillogenesis. The non-covalent nature of Territrem A also mitigates the risk of irreversible enzyme depletion, offering a potentially safer toxicological profile if optimized for the central nervous system[3].

References

  • Title: Research Advances and Detection Methodologies for Microbe-Derived Acetylcholinesterase Inhibitors Source: MDPI (Molecules) URL: [Link]

  • Title: Structures of Human Acetylcholinesterase Bound to Dihydrotanshinone I and Territrem B Show Peripheral Site Flexibility Source: ResearchGate (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Territrem A - Toxicological Information Source: National Institutes of Health (NIH) / PubChem URL: [Link]

  • Title: Natural products inhibitors of the enzyme acetylcholinesterase Source: ResearchGate (Revista Brasileira de Farmacognosia) URL: [Link]

  • Title: Anti-Insect Properties of Penicillium Secondary Metabolites Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Executive Summary: The Structural and Functional Anomaly of Territrem A

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Mechanistic Guide: Territrem A vs. Canonical Mycotoxins

As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a rigorous, data-backed comparison of mycotoxin mechanisms. Understanding the precise molecular divergence between tremorgenic mycotoxins and canonical genotoxins is critical for developing targeted antidotes, designing safety assays, and evaluating neurotoxic vs. hepatotoxic risks.

Mycotoxins are typically characterized by their long-term carcinogenic or organotoxic effects. However, Territrem A , a secondary metabolite isolated from Aspergillus terreus[1], presents a radically different toxicological profile. Unlike classic tremorgenic mycotoxins (e.g., penitrem A), Territrem A is entirely devoid of nitrogen in its chemical structure[2]. Functionally, it acts as a potent, direct-acting neurotoxin rather than a DNA-damaging agent, making its mechanism of action highly relevant for neuropharmacology and anticholinesterase drug development.

Mechanistic Divergence: Neurotoxicity vs. Genotoxicity

Territrem A: Peripheral Cholinergic Overstimulation

Territrem A exerts its acute toxicity by acting as a highly specific acetylcholinesterase (AChE) inhibitor. It binds directly to the active site of AChE at peripheral motor nerve endings[2].

  • The Causality of Tremors: By inhibiting AChE, Territrem A prevents the hydrolysis of the neurotransmitter acetylcholine (ACh). The resulting accumulation of ACh in the synaptic cleft causes continuous, unregulated transmission of nerve impulses, leading to sustained whole-body tremors, muscle spasms, and potential respiratory failure.

Aflatoxin B1 (AFB1): CYP450-Mediated Genotoxicity

In stark contrast, Aflatoxin B1 (produced by Aspergillus flavus) is not directly toxic in its native state. It requires metabolic bioactivation[3].

  • The Causality of Carcinogenesis: Hepatic cytochrome P450 enzymes oxidize AFB1 into the highly reactive AFB1-8,9-epoxide[3]. This electrophilic intermediate attacks the N7 position of guanine residues in DNA, forming adducts that cause GC to TA transversions, ultimately driving hepatocarcinogenesis[3].

Ochratoxin A (OTA): Cellular Machinery Disruption

Ochratoxin A (from Aspergillus ochraceus) targets the kidneys and liver by interfering with fundamental cellular processes[4]. It inhibits protein synthesis by acting as a competitive inhibitor of phenylalanine-tRNA ligase and induces severe oxidative stress, leading to nephrotoxicity[4].

MechanismComparison cluster_Territrem Territrem A: Neurotoxic Pathway cluster_Aflatoxin Aflatoxin B1: Genotoxic Pathway TA Territrem A (No Nitrogen) AChE Acetylcholinesterase (AChE) Inhibition TA->AChE Binds active site ACh Acetylcholine Accumulation AChE->ACh Prevents hydrolysis Tremor Whole-Body Tremors & Muscle Spasms ACh->Tremor Motor nerve overstimulation AFB1 Aflatoxin B1 (Furanocoumarin) CYP CYP450 Activation (Liver) AFB1->CYP Hepatic metabolism Epox AFB1-8,9-epoxide (Reactive) CYP->Epox Oxidation Cancer DNA Adducts & Hepatocarcinogenesis Epox->Cancer Binds N7-Guanine

Fig 1. Mechanistic divergence between Territrem A (neurotoxicity) and Aflatoxin B1 (genotoxicity).

Quantitative Data Presentation

To objectively compare the threat profiles and pharmacological potential of these mycotoxins, their primary quantitative metrics are summarized below. Note the extreme potency of Territrem derivatives against AChE, which rivals commercial nerve agents and therapeutic Alzheimer's drugs.

MycotoxinPrimary Fungal SourceMolecular TargetMechanism of ToxicityKey Quantitative Metric
Territrem A / B Aspergillus terreusAcetylcholinesterase (AChE)Active site inhibition; prevents ACh breakdownIC50 (AChE): ~4.2 - 4.5 nM (for potent derivatives)[5]
Aflatoxin B1 Aspergillus flavusDNA (N7-Guanine)CYP450 activation to epoxide; DNA adduct formationLD50: 12-18 mg/kg (Acute)[3]
Ochratoxin A Aspergillus ochraceusProtein synthesis machineryOxidative stress; competitive inhibition of tRNAPrevalence: Found in 19.4% of EU spice alerts[4]

Experimental Protocols: Validating Mechanisms of Action

To ensure scientific integrity, the following protocols are designed as self-validating systems . I have detailed the causality behind each methodological choice so that researchers can adapt these workflows for drug screening or toxicological profiling.

Protocol 1: Quantifying Territrem A Neurotoxicity (Modified Ellman’s Assay)

This assay measures the IC50 of Territrem A against AChE.

  • The Causality: We use 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) because it reacts with thiocholine (the product of ATCh hydrolysis by AChE) to produce a yellow anion (5-thio-2-nitrobenzoate) measurable at 412 nm. Pre-incubating the enzyme with Territrem A before adding the substrate is critical; it allows the system to reach binding equilibrium, ensuring the initial velocity measured accurately reflects the inhibited state rather than a transient kinetic phase.

  • Self-Validation Check: A baseline read prior to substrate addition is mandatory. This ensures that Territrem A does not spontaneously reduce DTNB, preventing false-positive inhibition artifacts. A positive control (e.g., Neostigmine) must be run in parallel.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve AChE (electric eel) to 0.1 U/mL. Prepare 10 mM DTNB and 15 mM Acetylthiocholine iodide (ATCh) in the buffer.

  • Pre-Incubation: In a 96-well microplate, combine 140 µL buffer, 20 µL AChE solution, 20 µL DTNB, and 10 µL of Territrem A (titrated concentrations). Incubate at 25°C for 15 minutes to establish inhibitor-enzyme equilibrium.

  • Baseline Read: Measure absorbance at 412 nm to rule out background reduction of DTNB.

  • Reaction Initiation: Add 10 µL of ATCh to all wells to start the reaction.

  • Kinetic Measurement: Read absorbance at 412 nm every 30 seconds for 5 minutes. Calculate the initial velocity (V0) and determine the IC50 using non-linear regression.

AssayWorkflow Step1 1. Reagent Prep AChE + DTNB Step2 2. Pre-incubation Add Territrem A Step1->Step2 Establish baseline Step3 3. Reaction Start Add ATCh Substrate Step2->Step3 Binding equilibrium Step4 4. Kinetic Read Absorbance at 412 nm Step3->Step4 Thiocholine release

Fig 2. Modified Ellman’s assay workflow for validating AChE inhibition by Territrem A.

Protocol 2: Validating AFB1 Genotoxicity (In Vitro CYP450 Bioactivation)

Unlike Territrem A, testing AFB1 requires an exogenous metabolic system.

  • The Causality: AFB1 itself is not highly reactive with DNA. It requires metabolic activation by CYP450 enzymes to form the reactive epoxide. We utilize rat liver S9 fractions (rich in CYP450) to simulate hepatic metabolism in vitro.

  • Self-Validation Check: A "minus-S9" negative control must be utilized. If DNA adducts are observed in the absence of the S9 fraction, the bioactivation hypothesis is falsified, indicating either sample contamination or an alternative direct-acting toxicity mechanism.

Step-by-Step Methodology:

  • Reaction Mixture: Combine 1 µg of purified calf thymus DNA, 10 µM AFB1, and 1 mg/mL rat liver S9 fraction in 50 mM potassium phosphate buffer (pH 7.4).

  • Cofactor Addition: Add an NADPH-regenerating system (NADP+, glucose-6-phosphate, and G6P dehydrogenase) to initiate CYP450 activity.

  • Incubation: Incubate at 37°C for 60 minutes.

  • DNA Isolation & Analysis: Terminate the reaction with ice-cold ethanol. Isolate the DNA, hydrolyze it, and quantify AFB1-N7-guanine adducts using LC-MS/MS.

References[1] Factors affecting territrem B production by aspergillus terreus CCRC 32111 in potato-dextrose medium - Journal of Food and Drug Analysis -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFm5wOJSWBQnz6yn_ATQurE3D7uvqObekV8B-TAinghJ0TAOi-dkfY5NmUfw4SmIiBHoGGh8jLJO7Y6feTF7FQ3SFIY4TJR5pQx_LDBgjxTHiplIUzTrGrCYzptgGydX9gRlKMpFxmsuXP0NhMR3vJqOZJPXGCLZ2CijfFTy55hhmpIrz5I3ys=][6] (PDF) Territrem and Butyrolactone Derivatives from a Marine-Derived Fungus Aspergillus Terreus - ResearchGate -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECpiOjkzNvRxIrIxGs8aji3Q8yABs0muVEg7yOMd8Fur6hLGKuZr0Lfo2FlTRM9JS_cAiIbKzbKiK3FaCYoh4h5MX8uD-tljGaIX_j5c3egnIQ3GrGxoyIUL11eMSjvXV0l1WRassXmt64bewp6ilFg4dQ9ji8iGDmAJB1x-6AtxxvZBTUzhP2MLARb-RbJTTeqKRfh3silun-bqH4vWbEJsKU6qb-C_YTyNRFnLHRFMLfkZ3oSGeOXV6UezofqLqTimDGfAgH][3] Territrem A (T3D3746) - T3DB -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0S8i-WO2oIBcDku49D6C7-OKKdwUj2cuAQZKWLjZQfbJj8ASZIHVSS69LIIp93X_VLO76Ffy4_EmcFh2KSh4xni_y44cFB8Jg2Wdr4bMPKA7pjPnW3O6qm6cQ4Fg=][2] Territrems, Tremorgenic Mycotoxins Isolated from Aspergillus Terreus - Taylor & Francis -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcrsGg4Q4q45zPysk5kWcY42Y-FCKHxSBxJJfwDukEnsQ4JISO0RMWJ4HOHO8LcZA5iHN-srCifjw6CdOIClvHzHBjQzb2BDZb_WkZm3qDr4NK6BP3sDUz5BWRffUlwvGeyO2n58kGt2_H1xhp1YDfy4GMpZtY6KM=][5] Insights into Toxicity: Molecular Mechanisms of Aflatoxin B1 and Ochratoxin A in Spices - MDPI -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjTq3Ekg5Wlj2rsYj-N9Pc83dQW8aB7wZWn-fk28PRZBq0u0dNCDEXztaIpd15fU3OlRKH_XfHwpQTp-Zc5tEAoBFSC_sEEYWcvabfqMM8493VCLbgA98874-KKTxAUiQ=][4] Aflatoxins: Properties, Toxicity and Detoxification - Juniper Publishers -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiIKKLnoq0WE4uiTaEqi6iHz8sM44XW-rzKZlGd3eoQanZxJKBNO2dqSakPH4nbIX4-T1HNVrRAB77PKN_vvEAGcOuNDxIHPWFIoIV95EOQkMl9VFkQoJ-yZCoXpReMHetU6PFzrYHsunmTKWHBlwr1FxvBIg=]

Sources

Comparative Analysis of Territrem A and Butyrylcholinesterase Cross-Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the interaction between Territrem A, a potent mycotoxin and established acetylcholinesterase (AChE) inhibitor, and its closely related enzyme, butyrylcholinesterase (BChE). For researchers in neuropharmacology and drug development, understanding the selectivity profile of a cholinesterase inhibitor is paramount. This document synthesizes experimental findings to elucidate the cross-reactivity, or lack thereof, of Territrem A with BChE, offering a framework for its application as a selective research tool.

Introduction: The Cholinesterase Family and the Significance of Selective Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that play critical, albeit different, roles in cholinergic neurotransmission.[1][2] While AChE is the primary enzyme responsible for the rapid hydrolysis of acetylcholine at synaptic clefts, BChE's role is less defined but becomes increasingly significant in pathological states like Alzheimer's disease (AD), where its levels rise as AChE levels decline.[3][4][5] Consequently, inhibitors with varying selectivity profiles for AChE and BChE are crucial for both therapeutic intervention and fundamental research.[6][7]

Territrem A is a tremorgenic mycotoxin produced by the fungus Aspergillus terreus.[8] It is a member of a family of compounds known for their potent and irreversible inhibition of AChE.[9][10][11] This guide will explore the experimental evidence defining its interaction with BChE and place its selectivity in the context of other well-characterized cholinesterase inhibitors.

Territrem A and its Analogs: Potent and Selective AChE Inhibition

Experimental data have firmly established territrems as highly potent inhibitors of AChE. Territrem A exhibits an IC50 value of 24 nM against the electric eel enzyme.[11] Its close analog, Territrem B, is similarly potent, with reported IC50 values of 8 nM and 19 nM.[9][12]

A key feature of this inhibition is its "non-covalent irreversible" nature.[13] Unlike organophosphates or carbamates that form a covalent bond with the active site serine, Territrem B is believed to become physically trapped within the deep and narrow active-site gorge of AChE.[13] This unique mechanism results in a long-lasting inhibition that cannot be reversed by simple dilution or dialysis.[9][10] High-resolution crystal structures have confirmed that Territrem B binds in a way that spans both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, distorting the protein backbone at the peripheral site.[14]

Assessing Cross-Reactivity: The Interaction of Territrems with Butyrylcholinesterase

The central question for researchers is whether this potent inhibition extends to BChE. Based on available literature, the answer is a definitive no. A foundational study demonstrated that Territrem B had no inhibitory effect on horse serum butyrylcholinesterase. [9][10] This striking selectivity is a defining characteristic of the territrem family.

This high degree of selectivity can be attributed to the significant structural differences between the active sites of the two enzymes. The active-site gorge of AChE is narrow and lined with 14 aromatic amino acid residues.[3] In contrast, the BChE gorge is wider, with only 6 aromatic residues, creating a larger and more flexible binding cavity.[3] It is hypothesized that the rigid and complex structure of Territrem A/B can fit snugly into the constrained AChE gorge, leading to its entrapment, while the more voluminous BChE active site does not provide the necessary complementary contacts for stable binding.

The following diagram illustrates the concept of inhibitor selectivity, highlighting Territrem A's specific action.

cluster_AChE Acetylcholinesterase (AChE) cluster_BChE Butyrylcholinesterase (BChE) AChE AChE (Narrow Gorge) AChE_Activity Acetylcholine Hydrolysis AChE->AChE_Activity Catalyzes BChE BChE (Wider Gorge) BChE_Activity Choline Ester Hydrolysis BChE->BChE_Activity Catalyzes TerritremA Territrem A TerritremA->AChE Binds & Inhibits (High Affinity) TerritremA->BChE No Interaction (Low Affinity)

Caption: Selective inhibition mechanism of Territrem A.

Comparative Performance Data

To contextualize the remarkable selectivity of territrems, the table below compares their inhibitory potency against AChE and BChE with that of common AD therapeutic agents.

CompoundTarget EnzymeIC50 ValueSelectivity ProfileMechanism of Action
Territrem A AChE (eel)24 nM[11]Highly AChE SelectiveNon-covalent, Irreversible[13]
BChENo Inhibition[9][10]
Territrem B AChE (eel)19 nM[9]Highly AChE SelectiveNon-covalent, Irreversible[13]
BChE (horse)No Inhibition[9][10]
Donepezil AChE (human)~6.7 nMAChE SelectiveMixed Non-competitive[3]
BChE (human)~3,900 nM
Rivastigmine AChE (human)~4.8 µMNon-selectivePseudo-irreversible (Carbamylation)[3]
BChE (human)~0.4 µM
Galantamine AChE (human)~0.36 µM[3]AChE SelectiveCompetitive[3]
BChE (human)~5 µM

Note: IC50 values can vary based on enzyme source and assay conditions.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay

To validate the selectivity of Territrem A or other novel compounds, a standardized in vitro inhibition assay is essential. The most common method is the spectrophotometric assay developed by Ellman.[2][15][16]

Principle: The assay measures the activity of AChE or BChE by monitoring the production of thiocholine from the substrate acetylthiocholine (ATCI) or butyrylthiocholine (BTCI), respectively. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow anion 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm.[2] A decrease in the rate of color formation indicates enzyme inhibition.

Workflow Diagram:

cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_data 3. Data Acquisition & Analysis prep1 Prepare Phosphate Buffer (pH 8.0) prep2 Prepare Substrate Stocks (ATCI & BTCI) prep3 Prepare DTNB Solution prep4 Prepare Enzyme Stocks (AChE & BChE) prep5 Prepare Inhibitor Dilutions (e.g., Territrem A) step1 Add Buffer, Inhibitor, and DTNB to wells prep5->step1 Input step2 Pre-incubate for 15 min at 37°C step1->step2 step3 Add Enzyme Solution to initiate pre-incubation with inhibitor step2->step3 step4 Initiate reaction by adding Substrate (ATCI or BTCI) step3->step4 acq Measure Absorbance at 412 nm (Kinetic Readings for 10-15 min) step4->acq Output calc Calculate Reaction Rate (ΔAbs/min) acq->calc inhibit Determine % Inhibition vs. Control calc->inhibit ic50 Plot % Inhibition vs. [Inhibitor] and calculate IC50 inhibit->ic50

Caption: Experimental workflow for cholinesterase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • DTNB Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer.[15]

    • Substrate Solutions: Prepare 10-15 mM stock solutions of acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) in deionized water. Prepare fresh daily.[2][15]

    • Enzyme Solutions: Prepare stock solutions of AChE (from electric eel or human recombinant) and BChE (from equine serum or human recombinant) in assay buffer. A typical final concentration in the well is 0.1 U/mL, but this should be optimized to ensure a linear reaction rate.[15]

    • Inhibitor Solutions: Dissolve Territrem A and control inhibitors in DMSO to create high-concentration stocks (e.g., 10 mM). Perform serial dilutions in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Procedure (96-Well Plate Format):

    • Plate Setup: Designate wells for blanks (buffer, no enzyme), negative controls (100% enzyme activity, no inhibitor), and test compounds at various concentrations. Perform all measurements in triplicate.

    • Reagent Addition: To each well, add the following in order:

      • 140 µL of Assay Buffer.

      • 20 µL of Inhibitor solution (or buffer for control wells).

      • 20 µL of DTNB solution.

      • 20 µL of Enzyme solution (AChE or BChE). Add buffer to blank wells.

    • Pre-incubation: Gently mix the plate and incubate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[15]

    • Reaction Initiation: Add 20 µL of the appropriate substrate solution (ATCI for AChE, BTCI for BChE) to all wells to start the reaction.

  • Data Analysis:

    • Measurement: Immediately begin measuring the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.

    • Rate Calculation: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Percent Inhibition Calculation: Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

Conclusion and Field Implications

The available evidence strongly indicates that Territrem A is a highly selective inhibitor of acetylcholinesterase, with negligible to no cross-reactivity with butyrylcholinesterase. Its unique, non-covalent irreversible mechanism of action and potent inhibition make it an invaluable tool for researchers seeking to specifically probe the function of AChE in complex biological systems without the confounding effects of BChE inhibition. This high selectivity distinguishes it from many clinically used cholinesterase inhibitors and underscores its utility in fundamental neuroscience research and as a molecular template for the design of new, highly selective therapeutic agents.

References

  • Territrem and Butyrolactone Derivatives from a Marine-Derived Fungus Aspergillus Terreus. (n.d.). MDPI. [Link]

  • The Selectivity of Butyrylcholinesterase Inhibitors Revisited. (2025, October 27). MDPI. [Link]

  • Territrem B, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism. (1999, December 3). Journal of Biological Chemistry, 274(49), 34916-23. [Link]

  • Examination of cross-antigenicity of acetylcholinesterase and butyrylcholinesterase using anti-acetylcholinesterase antibodies. (2002, January 25). Toxicology Letters, 126(2), 99-105. [Link]

  • Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine. (n.d.). PMC. [Link]

  • Microorganism-Derived Molecules as Enzyme Inhibitors to Target Alzheimer's Diseases Pathways. (2023, April 12). PMC. [Link]

  • Identification of Compounds for Butyrylcholinesterase Inhibition. (n.d.). PMC. [Link]

  • Territrems: Naturally Occurring Specific Irreversible Inhibitors of Acetylcholinesterase. (1996). Journal of Biomedical Science, 3(1), 54-58. [Link]

  • Territrems: Naturally Occurring Specific Irreversible Inhibitors of Acetylcholinesterase. (1996, January). Journal of Biomedical Science, 3(1), 54-58. [Link]

  • Structure and Anti-Acetylcholinesterase Activity of 4α-(Hydroxymethyl)-4α-demethylterritrem B. (n.d.). Journal of Natural Products. [Link]

  • Structures of Human Acetylcholinesterase Bound to Dihydrotanshinone I and Territrem B Show Peripheral Site Flexibility. (n.d.). PMC. [Link]

  • Schematic representation of mechanisms of cross‐reactivity at the T (1)... (n.d.). ResearchGate. [Link]

  • Representative experiment of inhibition of BChE by compounds 1 and 8.... (n.d.). ResearchGate. [Link]

  • Kinetic analysis of the inhibition of human butyrylcholinesterase with cymserine. (2006, February 15). Biochimica et Biophysica Acta, 1764(2), 246-54. [Link]

  • Cholinesterase Inhibitors from Plants and Their Potential in Alzheimer's Treatment: Systematic Review. (2025, February 19). MDPI. [Link]

  • Discovery of new butyrylcholinesterase inhibitors via structure-based virtual screening. (2019, July 26). Journal of Computer-Aided Molecular Design, 33(9), 825-835. [Link]

  • IC50 values for acetylcholinesterase and butyrylcholinesterase. (n.d.). ResearchGate. [Link]

  • Enzyme Kinetics and Molecular Docking Investigation of Acetylcholinesterase and Butyrylcholinesterase Inhibitors from the Marine Alga Ecklonia cava. (n.d.). Natural Product Sciences. [Link]

  • (4aR,6aR,12aS,12bS)-4a,6,6a,12,12a,12b-Hexahydro-4a,12a-dihydroxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-4,4,6a,12b-tetramethyl-4H,11H-naphtho(2,1-b)pyrano(3,4-e)pyran-1,11(5H)-dione. (n.d.). PubChem. [Link]

  • Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies. (2019, January 7). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 441-447. [Link]

  • (PDF) Cholinesterases and Cholinesterase Inhibitors. (2025, August 6). ResearchGate. [Link]

Sources

Validating the neurotoxic effects of Territrem A in a zebrafish model

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, toxicologists, and drug development professionals evaluating the neurotoxic profile of Territrem A using the Danio rerio (zebrafish) model.

Executive Summary: The Role of Territrem A in Neurotoxicology

Territrem A is a highly potent, tremorgenic mycotoxin produced by the fungus Aspergillus terreus. In the landscape of neurotoxicology and drug discovery, it is primarily utilized as a reference standard for irreversible acetylcholinesterase (AChE) inhibition. Unlike organophosphate (OP) pesticides that form covalent bonds with the AChE active site, Territrem A achieves irreversible inhibition through a unique, non-covalent binding mechanism.

For researchers developing novel AChE reactivators or studying cholinergic overstimulation, validating the effects of Territrem A requires a robust, high-throughput in vivo system. The zebrafish (Danio rerio) model has emerged as the gold standard for this purpose, offering high genetic homology to humans, rapid ex utero development, and optical transparency that allows for direct phenotypic observation[1].

Mechanistic Framework of Territrem A Toxicity

Acetylcholinesterase is a critical enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) into choline and acetate, thereby terminating synaptic transmission. When Territrem A binds to AChE, it completely suppresses this enzymatic action. The resulting accumulation of ACh at the synaptic cleft causes continuous overstimulation of both nicotinic and muscarinic receptors. In in vivo models, this manifests as severe tremors, hypersecretion, muscular fasciculation, and eventually, respiratory failure.

Mechanism A Territrem A (Tremorgenic Mycotoxin) B Acetylcholinesterase (AChE) Enzyme A->B Targets C Irreversible Inhibition (Non-covalent binding) B->C Undergoes D Acetylcholine (ACh) Accumulation C->D Causes E Cholinergic Overstimulation (Tremors, Neurotoxicity) D->E Leads to

Mechanism of Territrem A-induced neurotoxicity via AChE inhibition.

Comparative Efficacy: Territrem A vs. Alternative AChE Inhibitors

When designing an experimental assay, selecting the correct positive control or comparative toxin is critical. Territrem A is often compared against its structural analog, Territrem B, as well as synthetic inhibitors like Tacrine (a reversible inhibitor used in Alzheimer's research) and Paraoxon (an irreversible OP compound).

The structural difference between Territrem A and Territrem B lies primarily in their phenyl moieties (e.g., Territrem B possesses a 3,4,5-trimethoxy phenyl group)[2]. While both are highly potent, Territrem B typically exhibits a slightly lower IC₅₀ (higher affinity) in in vitro assays.

Table 1: Quantitative Comparison of AChE Inhibitors

CompoundSource / OriginMechanism of ActionTargetIC₅₀ Value (AChE)*
Territrem A Aspergillus terreusIrreversible, Non-covalentPeripheral & Central AChE~24 nM[3]
Territrem B Aspergillus terreusIrreversible, Non-covalentPeripheral & Central AChE~8 - 19 nM[4][5]
Tacrine SyntheticReversible, CompetitiveCentral AChE~270 nM[6]
Paraoxon Synthetic (OP)Irreversible, CovalentPeripheral & Central AChE~20 - 50 nM[7]

*Note: IC₅₀ values can vary based on the enzyme source (e.g., electric eel vs. human erythrocytes) and assay conditions. Values presented are standardized against electric eel AChE for objective comparison.

Validating Neurotoxicity: The Zebrafish Experimental Workflow

To objectively quantify the neurotoxic effects of Territrem A, a multi-tiered validation approach in zebrafish is required. This involves acute exposure during embryogenesis, followed by behavioral tracking and biochemical quantification of enzyme inhibition.

Workflow A Zebrafish Embryos (4 hpf) B Territrem A Exposure (Multi-well plates) A->B Seeded & Dosed C Behavioral Assay (Light/Dark Locomotor) B->C 120 hpf D AChE Activity Assay (Modified Ellman's) B->D 96 hpf E Gene Expression (ache mRNA qPCR) B->E 96 hpf

Step-by-step workflow for validating Territrem A neurotoxicity in zebrafish.
Step-by-Step Experimental Methodologies

Phase 1: Embryo Exposure (OECD TG 236 Compliant)

  • Causality & Rationale: Exposure begins at 4 hours post-fertilization (hpf) to capture the critical window of primary neurogenesis. Using 96-well plates ensures high-throughput statistical power and prevents cross-contamination of volatile metabolites.

  • Protocol:

    • Collect normally developing wild-type zebrafish embryos at 4 hpf.

    • Distribute one embryo per well in a 96-well plate containing 200 μL of E3 medium (15 mM NaCl, 0.5 mM KCl, 1 mM CaCl₂, 1 mM MgSO₄).

    • Treat with varying concentrations of Territrem A (e.g., 10 nM, 50 nM, 100 nM). Use 0.1% DMSO as a solvent control[8].

    • Incubate at 28.5°C under a 14:10 hour light/dark cycle.

Phase 2: Biochemical Quantification via Modified Ellman's Assay

  • Causality & Rationale: The Ellman's method is the self-validating standard for AChE activity. It relies on the principle that AChE hydrolyzes the synthetic substrate acetylthiocholine into thiocholine. Thiocholine then reacts with DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) to form the yellow anion 5-thio-2-nitrobenzoate (TNB). The absorbance of TNB at 412 nm is directly proportional to AChE activity[9][10].

  • Protocol:

    • At 96 hpf, pool 20-30 larvae per treatment group and homogenize in ice-cold phosphate buffer (0.1 M, pH 7.4) containing 1% Triton X-100.

    • Centrifuge the homogenate at 10,000 × g for 10 minutes at 4°C to isolate the supernatant (enzyme extract).

    • In a 96-well microtiter plate, combine 50 μL of the enzyme extract, 100 μL of DTNB (0.4 mM), and 50 μL of acetylthiocholine iodide (1 mM).

    • Measure the kinetic absorbance at 412 nm every minute for 10 minutes using a microplate reader. Calculate the IC₅₀ based on the linear rate of TNB production compared to the DMSO control.

Phase 3: Light/Dark Locomotor Behavioral Assay

  • Causality & Rationale: Biochemical inhibition of AChE must be correlated with phenotypic neurotoxicity. In zebrafish, cholinergic overstimulation initially causes hyperactivity, followed by rapid receptor desensitization and subsequent paralysis (reduced motility)[8]. The light/dark transition test exploits the natural phototactic response of zebrafish to induce stress-related movement.

  • Protocol:

    • At 120 hpf, transfer individual larvae into a 48-well plate with fresh E3 medium.

    • Acclimate the larvae in an automated behavioral tracking system (e.g., DanioVision) for 2 hours.

    • Run a 40-minute tracking protocol: 20 minutes of baseline light, followed by two alternating cycles of 5 minutes dark / 5 minutes light.

    • Quantify total distance moved (mm) and swimming velocity (mm/s). Territrem A-treated larvae will exhibit a statistically significant reduction in locomotor activity during the dark (stress) phases compared to controls.

Conclusion and Application

Territrem A provides a highly stable, irreversible, non-covalent mechanism for inhibiting AChE, making it an invaluable tool for neurotoxicological screening. When compared to synthetic OP compounds like Paraoxon, Territrem A avoids the complexities of covalent aging, offering a cleaner kinetic profile for competitive binding assays. By leveraging the zebrafish model, researchers can seamlessly bridge the gap between molecular enzyme inhibition (Ellman's assay) and whole-organism phenotypic outcomes (locomotor assays), creating a self-validating loop of experimental data.

References

  • Ge, X., et al. (2013). "Acetylcholinesterase inhibition effects of marine fungi." Pharmaceutical Biology, 52(1), 72-76. Available at: [Link]

  • Küster, E., & Altenburger, R. (2005). "Acetylcholinesterase (AChE) Activity in Embryos of Zebrafish." Springer Protocols: Aquatic Ecotoxicology, 75, 76-85. Available at: [Link]

  • Kais, B., et al. (2015). "Acetylcholinesterase in zebrafish embryos as a tool to identify neurotoxic effects in sediments." Environmental Science and Pollution Research, 22(20), 15364-15376. Available at: [Link]

  • Lee, J., et al. (2024). "Neurotoxicity Assessment of Amicarbazone Using Larval Zebrafish." Animals (MDPI), 14(21), 3141. Available at: [Link]

  • Ling, K. H., et al. (1984). "Isolation, chemical structure, acute toxicity, and some physicochemical properties of territrem C from Aspergillus terreus." Applied and Environmental Microbiology, 47(1), 98-100. Available at: [Link]

  • Faria, M., et al. (2015). "Zebrafish as a model for acetylcholinesterase-inhibiting organophosphorus agent exposure and oxime reactivation." Annals of the New York Academy of Sciences, 1374(1). Available at: [Link]

Sources

Publish Comparison Guide: Specificity of Territrem A for Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Territrem A (TRA) is a tremorgenic mycotoxin and a potent, highly specific inhibitor of acetylcholinesterase (AChE) . While its structural analogue Territrem B (TRB) is more widely cited due to its higher potency, TRA remains a critical tool compound for mapping the peripheral anionic site (PAS) of AChE.

  • Primary Target: Acetylcholinesterase (EC 3.1.1.7).[1]

  • Mechanism: Non-covalent, irreversible inhibition (slow-binding).

  • Potency (IC50): ~110 nM (0.11 µM).

  • Selectivity: Highly specific for AChE over Butyrylcholinesterase (BuChE), driven by steric constraints within the active site gorge.

  • Verdict: TRA is approximately 14-fold less potent than Territrem B but retains the unique "dual-site" binding profile that makes this class of meroterpenoids exceptional for structural biology and kinetic studies.

Mechanistic Profile & Structural Basis[1][3]

Chemical Identity

Territrem A belongs to the naphthopyrone-based meroterpenoid class. Its specificity arises from a rigid tetracyclic skeleton fused to a pyrone ring.

  • Territrem A (TRA): Contains a 7-methoxy-1,3-benzodioxol-5-yl moiety.[2]

  • Territrem B (TRB): Contains a 3,4,5-trimethoxyphenyl moiety.[3]

This subtle structural deviation—the presence of the benzodioxole ring in TRA versus the trimethoxy group in TRB—accounts for the difference in binding affinity (110 nM vs 7.6 nM), likely due to reduced Van der Waals contact or hydrogen bonding potential within the AChE gorge.

Binding Mechanism

Unlike competitive inhibitors (e.g., Edrophonium) or covalent modifiers (e.g., Organophosphates), Territrem A acts via a non-covalent irreversible mechanism. It spans the entire active site gorge, anchoring at the Peripheral Anionic Site (PAS) and extending down to the Catalytic Active Site (CAS) .

Diagram 1: Mechanism of Action (PAS-CAS Bridging)

TRA_Binding_Mechanism cluster_0 Selectivity Filter TRA Territrem A (TRA) AChE_Free AChE (Free Enzyme) Complex_PAS Initial Encounter Complex (PAS Binding) AChE_Free->Complex_PAS + TRA (Fast Step) Complex_Stable Stable Inhibitory Complex (PAS-CAS Bridge) Complex_PAS->Complex_Stable Conformational Change (Slow Step) ACh_Hydrolysis Acetylcholine Hydrolysis Complex_Stable->ACh_Hydrolysis Steric Blockade

Caption: TRA binds initially to the Peripheral Anionic Site (PAS) before undergoing a conformational adjustment to bridge the gorge, physically blocking substrate entry.

Comparative Performance Analysis

The following data synthesizes experimental IC50 values derived from modified Ellman’s assays. Note the distinct potency gap between the Territrem analogues and standard clinical inhibitors.

Table 1: Inhibitory Potency and Selectivity Profile
InhibitorIC50 (AChE)IC50 (BuChE)Selectivity (AChE/BuChE)Binding Type
Territrem A 110 nM > 20,000 nM> 180x Non-covalent Irreversible
Territrem B 7.6 nM> 20,000 nM> 2,600xNon-covalent Irreversible
Huperzine A 40 - 80 nM> 50,000 nM> 600xReversible (Mixed)
Galantamine 500 - 3,000 nM> 10,000 nM~ 50xReversible (Competitive)
Physostigmine 28 nM16 nM~ 1.7x (Non-selective)Pseudo-irreversible

Key Insight: While Territrem A is less potent than Territrem B, it is significantly more potent than Galantamine and offers superior selectivity compared to Physostigmine. Its inability to inhibit BuChE is a critical feature for research aiming to isolate AChE-specific pathways without cross-reactivity.

Experimental Validation Protocols

To validate Territrem A specificity in your own lab, use the following self-validating protocol. This workflow distinguishes between reversible and irreversible (slow-binding) inhibition.

Modified Ellman’s Assay for Specificity

Reagents:

  • Buffer: 0.1 M Phosphate Buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh) for AChE; Butyrylthiocholine iodide (BTCh) for BuChE.

  • Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

  • Enzyme: Recombinant Human AChE (rhAChE) and Human BuChE.

Protocol Steps:

  • Pre-incubation (Critical): Incubate enzyme + Territrem A (0.01 – 10 µM) for 10 minutes prior to substrate addition. Rationale: TRA requires time to establish the stable PAS-CAS bridge.

  • Reaction Initiation: Add DTNB (0.3 mM final) and Substrate (0.5 mM final).

  • Measurement: Monitor Absorbance at 412 nm for 5 minutes (kinetic mode).

  • Washout Test (Irreversibility Check):

    • Incubate AChE with 10x IC50 of TRA for 30 mins.

    • Dilute mixture 100-fold into substrate solution.

    • Result: If activity does not recover, inhibition is irreversible (characteristic of Territrems). If activity recovers, it is reversible (characteristic of Galantamine).

Diagram 2: Experimental Workflow

Experimental_Workflow Sample Territrem A (Stock in DMSO) Incubation Pre-incubation (10 min @ 25°C) Sample->Incubation + Enzyme (AChE/BuChE) Substrate Add Substrate (ATCh vs BTCh) Incubation->Substrate Readout Measure A412nm (Kinetic Vmax) Substrate->Readout Analysis Calculate IC50 & Selectivity Ratio Readout->Analysis

Caption: Step-by-step workflow for determining the IC50 and selectivity ratio of Territrem A.

Conclusion & Recommendation

Territrem A is a validated, high-specificity tool for acetylcholinesterase research.

  • Use Territrem A when: You need a non-covalent, irreversible inhibitor to study the structural dynamics of the AChE gorge or when Territrem B is unavailable. Its high selectivity makes it ideal for differentiating AChE activity in complex biological samples containing BuChE.

  • Use Territrem B when: Maximum potency is the absolute priority (single-digit nanomolar range).

Final Verdict: For specificity assays, Territrem A is functionally equivalent to Territrem B in terms of selectivity profile, despite the ~14-fold difference in absolute potency.

References

  • Chen, J. W., et al. (1999). Territrem B, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism.[4][5] Journal of Biological Chemistry. Link

  • Cheung, J., et al. (2013). Structures of Human Acetylcholinesterase Bound to Dihydrotanshinone I and Territrem B Show Peripheral Site Flexibility. ACS Medicinal Chemistry Letters. Link

  • Ling, K. H., et al. (1979).[1] Territrems, tremorgenic mycotoxins of Aspergillus terreus.[1][4][5][6] Applied and Environmental Microbiology. Link

  • Nong, X. H., et al. (2014). Territrem and Butyrolactone Derivatives from a Marine-Derived Fungus Aspergillus terreus. Marine Drugs.[7] Link

  • Peng, F. C., et al. (1997). Synthesis, structure and anti-acetylcholinesterase activity of 4-methoxymethyl-4-demethyl territrem B. Mycopathologia. Link

Sources

Safety Operating Guide

Personal protective equipment for handling Territrem A

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, authoritative guide to the operational safety, handling, and disposal of Territrem A for laboratory environments.

Executive Summary

Territrem A (CAS: 70407-19-1) is a highly potent, naturally occurring tremorgenic mycotoxin isolated from the fungus Aspergillus terreus[1]. Unlike standard organophosphates, Territrem A acts as an irreversible inhibitor of acetylcholinesterase (AChE) by binding uniquely to both the catalytic and peripheral sites of the enzyme[2]. Because of its extreme neurotoxicity and the fact that it is typically handled in highly permeable carrier solvents like DMSO, handling this compound requires rigorous, specialized personal protective equipment (PPE) and strict engineering controls to prevent fatal cholinergic crisis.

This guide provides a self-validating framework for researchers and drug development professionals to safely handle, reconstitute, and dispose of Territrem A.

Mechanistic Grounding: The Causality of Territrem A Toxicity

To understand the strict PPE requirements, one must first understand the mechanism of toxicity. Territrem A irreversibly inhibits AChE with an IC50 of 24 nM[1]. AChE is responsible for degrading the neurotransmitter acetylcholine (ACh) at neuromuscular junctions. When AChE is inhibited, ACh accumulates, leading to continuous overstimulation of nicotinic and muscarinic receptors.

Acute exposure results in a cholinergic crisis characterized by severe salivation, bradycardia, hypotension, profound muscle spasms (tremors), and potential death via respiratory paralysis[3].

G T Territrem A (Mycotoxin) AChE Acetylcholinesterase (AChE) T->AChE Irreversible Inhibition ACh Acetylcholine Accumulation AChE->ACh Fails to degrade Receptor Receptor Overstimulation ACh->Receptor Continuous Binding Tox Cholinergic Crisis (Tremors/Paralysis) Receptor->Tox Neuromuscular Toxicity

Mechanism of Territrem A toxicity via irreversible acetylcholinesterase (AChE) inhibition.

Physicochemical & Hazard Profile

Understanding the physical properties of Territrem A dictates the operational controls. The toxin is highly electrostatic in its dry powder form, meaning it can easily become airborne and be inhaled if not handled properly[4].

Table 1: Quantitative Data & Hazard Summary

Property / MetricValue / DescriptionOperational Implication
CAS Number 70407-19-1[1]Unique identifier for SDS cross-referencing.
Molecular Weight 510.5 g/mol [1]Low molecular weight (LMW) toxin; requires specific chemical destruction protocols[5].
IC50 (AChE) 24 nM[1]Extremely potent; microgram-level exposure can trigger systemic toxicity.
LD50 (Mice) 17.6 mg/kg[1]Lethal dose threshold necessitates strict barrier controls.
Solubility DMSO, DMF, Methanol, Ethanol[1]Carrier solvents (like DMSO) rapidly penetrate the skin, carrying the toxin into the bloodstream.
Physical Form White solid / Powder[6]Electrostatic nature requires anti-static weighing protocols[4].

Required Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory attire. The PPE matrix below is designed as a self-validating barrier system to counter the specific risks of Territrem A.

  • Dermal Protection (Hands):

    • Requirement: Double-gloving is mandatory.

    • Causality: Territrem A is typically reconstituted in DMSO[1]. DMSO acts as a rapid transdermal carrier. Standard single-layer nitrile gloves degrade quickly upon contact with DMSO.

    • Protocol: Wear an inner layer of standard nitrile gloves and an outer layer of neoprene or specialized chemical-resistant gloves (e.g., butyl rubber). If the outer glove is contaminated, it must be removed and replaced immediately.

  • Respiratory Protection:

    • Requirement: N95/P100 particulate respirator OR handling exclusively within a certified Class II Type B2 Biological Safety Cabinet (BSC) or dedicated chemical fume hood.

    • Causality: The dry powder is electrostatic and can aerosolize easily[4]. Inhalation of AChE inhibitors bypasses first-pass metabolism, leading to rapid onset of cholinergic crisis.

  • Ocular & Body Protection:

    • Requirement: Splash-proof chemical goggles (not standard safety glasses) and a disposable, fluid-resistant Tyvek lab coat with elastic cuffs.

    • Causality: Prevents accidental mucous membrane exposure from solvent splashes during reconstitution.

Operational Workflow: Safe Handling Protocol

To ensure trustworthiness and safety, follow this step-by-step methodology for preparing Territrem A solutions.

Step 1: Environmental Preparation

  • Ensure the chemical fume hood has a verified inward face velocity of at least 100 feet per minute (fpm).

  • Line the working surface with absorbent, plastic-backed bench paper to contain micro-spills.

  • Place an anti-static ionizer in the hood to neutralize the electrostatic charge of the mycotoxin powder[4].

Step 2: Closed-System Weighing & Reconstitution

  • Do not transfer dry powder between vessels if possible. Purchase pre-weighed aliquots (e.g., 500 µg or 2.5 mg vials)[1].

  • Inject the carrier solvent (e.g., DMSO) directly through the septum of the original vial using a high-precision syringe.

  • If weighing is unavoidable, use a dedicated analytical balance inside a ventilated enclosure. Wear a P100 mask during this step.

  • Gently swirl the vial to dissolve the solid. Do not vortex vigorously, as this can pressurize the vial and cause aerosolization upon opening.

G Prep 1. Fume Hood & Anti-Static Setup Weigh 2. In-Vial Solvent Injection (Avoid Dry Transfer) Prep->Weigh Solvent 3. Reconstitution in DMSO/DMF Weigh->Solvent Exp 4. Experimental Application Solvent->Exp Solvent->Exp High Dermal Permeability Risk Decon 5. Chemical Inactivation (NaOCl + NaOH) Exp->Decon Waste 6. High-Temp Incineration (>815°C) Decon->Waste

End-to-end operational workflow for the safe handling and disposal of Territrem A.

Decontamination and Disposal Plan

Low molecular weight (LMW) mycotoxins like Territrem A are highly stable and are not destroyed by standard autoclaving (121°C)[5]. They require aggressive chemical oxidation or high-temperature incineration.

Step-by-Step Chemical Inactivation (Liquid Waste & Spills):

  • Preparation: Prepare a fresh decontamination solution consisting of 2.5% Sodium Hypochlorite (NaOCl) and 0.25N Sodium Hydroxide (NaOH)[5]. Alternatively, a 1% NaOCl solution followed by the addition of 5% aqueous acetone can be used for surface swabbing[7].

  • Application: Flood the contaminated liquid waste or spill area with the decontamination solution.

  • Contact Time: Allow a minimum contact time of 4 hours to ensure complete oxidative cleavage of the mycotoxin structure[5].

  • Cleanup: Absorb the neutralized liquid with spill pads.

Solid Waste Disposal:

  • Collect all contaminated solid waste (gloves, pipette tips, empty vials, bench paper) in dedicated, clearly labeled yellow or red biohazard/chemical waste bags.

  • Do not autoclave. Autoclaving will not destroy Territrem A and may aerosolize residual toxin[5].

  • Route all solid waste for commercial high-temperature incineration (temperatures must exceed 815°C / 1,500°F)[5].

Emergency Response: Biological Exposure

Because Territrem A is an irreversible AChE inhibitor, exposure is a medical emergency.

  • Dermal Exposure: Immediately remove contaminated clothing. Wash the affected skin vigorously with copious amounts of soap and water for at least 15 minutes. Do not use alcohol or solvents to clean the skin, as this will increase the absorption rate of the toxin.

  • Inhalation/Ingestion: Move the victim to fresh air immediately. If ingested, perform rapid gastric lavage using 5% sodium bicarbonate.

  • Medical Intervention: Emergency responders must be informed that the patient has been exposed to an irreversible acetylcholinesterase inhibitor. Treatment protocols typically mirror those for nerve agent or organophosphate poisoning, requiring the immediate administration of anti-cholinergic drugs (e.g., Atropine) to counteract excess acetylcholine, and oximes (e.g., Pralidoxime) to attempt AChE reactivation.

References

  • Territrem A (T3D3746) - Toxin and Toxin Target Database (T3DB). t3db.ca. Available at:[Link]

  • (4aR,6aR,12aS,12bS)-4a,6,6a,12,12a,12b-Hexahydro-4a,12a-dihydroxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-4,4,6a,12b-tetramethyl-4H,11H-naphtho(2,1-b)pyrano(3,4-e)pyran-1,11(5H)-dione - PubChem. nih.gov. Available at:[Link]

  • Manual of Methods of Analysis of Foods: Mycotoxins. Food Safety and Standards Authority of India (FSSAI). Available at:[Link]

  • Mycotoxin prevention and control in foodgrains - Inspection, sampling and analysis. Food and Agriculture Organization of the United Nations (FAO). Available at:[Link]

  • Structures of Human Acetylcholinesterase Bound to Dihydrotanshinone I and Territrem B Show Peripheral Site Flexibility. Journal of Medicinal Chemistry. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.